(Carbethoxymethylene)triphenylphosphorane-13C2
Description
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Properties
Molecular Formula |
C22H21O2P |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3/i18+1,22+1 |
InChI Key |
IIHPVYJPDKJYOU-DRHVNQJJSA-N |
Isomeric SMILES |
CCO[13C](=O)[13CH]=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Properties of (Carbethoxymethylene)triphenylphosphorane-13C2 for isotope labeling
An In-Depth Technical Guide to (Carbethoxymethylene)triphenylphosphorane-¹³C₂ for Isotope Labeling Applications
Abstract
Stable isotope labeling is an indispensable tool in modern chemical and biomedical research, enabling precise tracking of molecules, elucidation of reaction mechanisms, and quantification in complex biological matrices. (Carbethoxymethylene)triphenylphosphorane, a stabilized Wittig reagent, provides a robust and highly selective method for the introduction of a two-carbon acetyl group. This guide details the properties, synthesis, and application of its doubly-labeled isotopologue, (Carbethoxymethylene)triphenylphosphorane-¹³C₂, for researchers, scientists, and drug development professionals. We will explore the causality behind its predictable stereoselectivity, provide detailed experimental protocols, and discuss its role in creating ¹³C-labeled α,β-unsaturated esters, which are valuable intermediates in pharmaceutical and metabolic research.
The Strategic Advantage of ¹³C-Labeling with Wittig Reagents
The Power of Carbon-13 in Modern Research
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that possesses a nuclear spin, making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. Its low natural abundance (~1.1%) means that molecules strategically enriched with ¹³C produce distinct and significantly enhanced signals in ¹³C-NMR spectra. This property is invaluable for:
-
Mechanistic Elucidation: Tracking the fate of specific carbon atoms through complex reaction sequences.
-
Metabolic Studies: Following the biotransformation of a drug or metabolite in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
-
Quantitative Analysis: Using Mass Spectrometry (MS), the mass shift introduced by ¹³C labeling allows for the use of the labeled compound as an ideal internal standard for accurate quantification.
The Wittig Reaction: Precision in Alkene Synthesis
The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[1][2][3] The reaction involves a phosphonium ylide (also called a Wittig reagent) reacting with a carbonyl compound to form a new carbon-carbon double bond with high regioselectivity.[2][3] A key advantage of the Wittig reaction is that the double bond forms exactly where the carbonyl oxygen was located, avoiding the isomeric mixtures often seen in elimination reactions.[2] This precision makes it an ideal platform for isotope labeling, as the position of the isotopic label in the final product is unequivocally known.[4][5][6]
(Carbethoxymethylene)triphenylphosphorane: A Stabilized Ylide
(Carbethoxymethylene)triphenylphosphorane, also known as ethyl (triphenylphosphoranylidene)acetate, is classified as a "stabilized" ylide.[7][8] The term "stabilized" refers to the presence of an electron-withdrawing group (in this case, the ester) adjacent to the negatively charged carbon of the ylide's resonance structure.[8][9] This delocalization of charge makes the reagent more stable, often appearing as a handleable, air-stable crystalline solid, which is a significant practical advantage over highly reactive, unstable ylides that must be prepared and used in situ under strictly inert conditions.[3][7][9][10] This inherent stability is also the primary determinant of the reaction's stereochemical outcome.
Core Properties of (Carbethoxymethylene)triphenylphosphorane-¹³C₂
Chemical Structure and Isotopic Designation
The ¹³C₂ designation indicates that two carbon atoms within the carbethoxymethylene moiety are the Carbon-13 isotope. The synthesis originates from ¹³C₂-labeled ethyl bromoacetate, placing the labels at the ylidic carbon (Cα) and the carbonyl carbon (C=O).
Structure: (C₆H₅)₃P=¹³CH-¹³COOC₂H₅
This precise placement allows for the introduction of a contiguous, two-carbon labeled fragment into a target molecule.
Physicochemical Properties
The macroscopic properties of the ¹³C₂-labeled variant are nearly identical to the unlabeled compound, with the primary difference being its molecular weight.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(triphenyl-λ⁵-phosphanylidene)acetate-¹³C₂ | [11] |
| Synonyms | Ethyl (triphenylphosphoranylidene)acetate-¹³C₂, (2-Ethoxy-2-oxoethylidene)triphenylphosphorane-¹³C₂ | [11] |
| Molecular Formula | C₂₂H₂₁O₂P (with two ¹³C atoms) | [11] |
| Molecular Weight | ~350.38 g/mol | [11] |
| Appearance | White to pale yellow crystalline powder | [10][12][13] |
| Melting Point | 125-130 °C | [12][13] |
| Solubility | Soluble in chloroform, THF; limited solubility in water and alcohols | [13][14][15] |
Spectroscopic Signature: A ¹³C-NMR Perspective
While ¹H NMR and IR spectra of the labeled compound are nearly identical to the unlabeled standard, the ¹³C-NMR spectrum is fundamentally different and serves as the primary confirmation of successful labeling.
-
Signal Intensity: The signals for the two ¹³C-labeled carbons will be exceptionally intense compared to the natural-abundance signals from the triphenylphosphine and ethyl groups.
-
¹³C-¹³C Coupling: A significant one-bond coupling constant (¹J_CC) will be observed between the two labeled carbons, appearing as a doublet for each signal (unless further split by phosphorus or protons). This is an unambiguous confirmation of the contiguous labeling.
-
¹³C-³¹P Coupling: The ylidic carbon (P=¹³C) will exhibit a large coupling constant to the phosphorus-31 nucleus (¹J_CP), providing further structural confirmation.
Stability, Handling, and Storage
(Carbethoxymethylene)triphenylphosphorane is a stabilized ylide and is relatively stable to air and moisture compared to non-stabilized ylides.[10][15] However, for long-term storage and to ensure high reactivity, best practices should be followed.
-
Storage: Store in a tightly sealed container in a cool, dry place (refrigerator, 2-8°C is recommended).[13] Storage under an inert atmosphere (e.g., nitrogen or argon) is ideal to prevent slow degradation.[10][16]
-
Handling: Avoid prolonged exposure to air and moisture.[10] While less reactive than many other organometallic reagents, standard personal protective equipment (gloves, safety glasses) should be used.
Synthesis and Quality Control of the Labeled Reagent
The synthesis of (Carbethoxymethylene)triphenylphosphorane-¹³C₂ follows the classical two-step preparation of Wittig reagents, starting with an isotopically labeled precursor.
Synthetic Workflow
The process involves the formation of a phosphonium salt via an Sₙ2 reaction, followed by deprotonation to generate the ylide.
Caption: Synthesis of the ¹³C₂-labeled Wittig reagent.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the unlabeled compound.[14][17] All steps involving the valuable ¹³C₂-labeled material should be performed with care to maximize yield.
Part A: Synthesis of (Ethoxycarbonyl-¹³C-methyl-¹³C)triphenylphosphonium Bromide
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq.) in a minimal amount of dry benzene or toluene.
-
Add ethyl bromoacetate-¹³C₂ (1.0 eq.) dropwise to the stirred solution.
-
Heat the reaction mixture at reflux (approx. 70-80°C) for 2-3 days, or until a significant white precipitate has formed.[17]
-
Cool the mixture to room temperature and collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold benzene or diethyl ether to remove any unreacted starting materials.
-
Dry the resulting phosphonium salt under vacuum. The product is typically used in the next step without further purification.
Part B: Formation of (Carbethoxymethylene)triphenylphosphorane-¹³C₂
-
Dissolve the phosphonium salt from Part A in water at room temperature.[17]
-
While stirring vigorously, add a 5% aqueous sodium hydroxide (NaOH) solution dropwise.
-
Continue adding the base until the solution is alkaline (test with litmus or pH paper). A white precipitate of the ylide will form.[17]
-
Filter the precipitate, wash thoroughly with distilled water to remove inorganic salts, and dry under vacuum.
-
The ylide can be further purified by recrystallization from a solvent system like ethyl acetate/petroleum ether.[17]
Quality Control and Characterization
Confirmation of the isotopic incorporation and purity is critical.
-
Mass Spectrometry (MS): ESI-MS should show a parent ion peak corresponding to the mass of the ¹³C₂-labeled compound (~351.14 for [M+H]⁺).
-
NMR Spectroscopy:
-
¹H NMR should confirm the overall structure and purity.
-
¹³C NMR is essential to verify the position and integrity of the labels, as evidenced by the intense signals and characteristic ¹³C-¹³C and ¹³C-³¹P coupling patterns.
-
Application in Isotope Labeling: The ¹³C-Wittig Reaction
Mechanism and (E)-Stereoselectivity
The key to the utility of this reagent is its predictable stereochemical outcome. Stabilized ylides almost exclusively produce the thermodynamically more stable (E)-alkene (trans).[7][8][18]
Causality: The reaction proceeds through a four-membered oxaphosphetane intermediate.[1][2] Because the stabilized ylide is less reactive, the initial nucleophilic addition step is reversible.[8] This reversibility allows the intermediates to equilibrate to the most stable arrangement, which minimizes steric repulsion between the bulky triphenylphosphine group and the R-group of the aldehyde. This favored anti-arrangement directly leads to the formation of the (E)-alkene upon decomposition.[7][8]
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Applications of 13C2-labeled ethyl (triphenylphosphoranylidene)acetate in metabolic studies
An In-Depth Technical Guide to the Applications of ¹³C₂-Labeled Ethyl (triphenylphosphoranylidene)acetate in Metabolic Studies
Authored by: Gemini, Senior Application Scientist
Abstract
Stable isotope tracing is a cornerstone of metabolic research, providing unparalleled insights into the dynamic nature of cellular biochemistry. While [U-¹³C]-glucose and ¹³C-glutamine are the workhorses of the field, there is a continuous need for novel tracers that can illuminate specific metabolic pathways. This technical guide introduces the theoretical and practical framework for the application of a novel tracer, ¹³C₂-labeled ethyl (triphenylphosphoranylidene)acetate, in metabolic studies. We will explore its potential as a targeted probe for two-carbon metabolism, detailing its proposed mechanism of cellular uptake and metabolic activation, and provide a comprehensive guide to its use in experimental workflows, from cell culture to advanced analytical techniques and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for metabolic flux analysis.
Introduction: A Novel Tracer for Two-Carbon Metabolism
Ethyl (triphenylphosphoranylidene)acetate is a well-established Wittig reagent in organic synthesis, valued for its ability to convert aldehydes and ketones into α,β-unsaturated esters.[1][2] Its structure, featuring a readily accessible ethyl ester group, presents an intriguing possibility for metabolic research when isotopically labeled. By synthesizing this compound with two ¹³C atoms in the ethyl group ([1,2-¹³C₂]-ethyl (triphenylphosphoranylidene)acetate), we can create a powerful tool for tracing the fate of two-carbon units within the cell.
The central hypothesis underpinning the use of this tracer is that the ethyl ester will be hydrolyzed by intracellular carboxylesterases, releasing [1,2-¹³C₂]-ethanol.[3] This labeled ethanol can then be oxidized to [1,2-¹³C₂]-acetate, which is subsequently converted to [1,2-¹³C₂]-acetyl-CoA.[4] This labeled acetyl-CoA can then enter a variety of metabolic pathways, most notably fatty acid synthesis and the tricarboxylic acid (TCA) cycle.[5][6]
Caption: Proposed metabolic activation of the tracer.
Experimental Design: Tracing Two-Carbon Metabolism
A robust experimental design is critical for successful metabolic flux analysis. The following section outlines a hypothetical experimental workflow for utilizing ¹³C₂-labeled ethyl (triphenylphosphoranylidene)acetate to study fatty acid metabolism.
Cell Culture and Labeling
The choice of cell line will depend on the biological question of interest. For studies of de novo lipogenesis, cancer cell lines known for their high rates of fatty acid synthesis (e.g., LNCaP, A549) are suitable candidates.
Protocol: Cell Culture Labeling
-
Cell Seeding: Plate cells in standard growth medium at a density that will result in 70-80% confluency at the time of harvest.
-
Tracer Preparation: Prepare a stock solution of ¹³C₂-labeled ethyl (triphenylphosphoranylidene)acetate in a suitable solvent, such as DMSO. The final concentration of the tracer in the culture medium will need to be optimized, but a starting point of 10-100 µM is recommended.
-
Labeling: Once cells have reached the desired confluency, replace the standard growth medium with medium containing the ¹³C₂-labeled tracer.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.
-
Metabolite Extraction: At each time point, rapidly quench metabolism and extract metabolites. A common method is to aspirate the medium, wash the cells with ice-cold saline, and then add ice-cold 80% methanol. Scrape the cells and collect the cell lysate.
-
Sample Processing: Centrifuge the lysate to pellet protein and other cellular debris. The supernatant contains the polar metabolites and can be dried down for subsequent analysis. The pellet can be used for protein quantification or other assays.
Caption: Experimental workflow for cell labeling.
Analytical Methodologies: Detection and Quantification
The incorporation of the ¹³C label into metabolites can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for analyzing the mass isotopomer distribution of metabolites.[7] For fatty acid analysis, GC-MS is often preferred due to its excellent chromatographic resolution of fatty acid methyl esters (FAMEs).
Protocol: GC-MS Analysis of Fatty Acids
-
Lipid Extraction: Extract total lipids from the cell pellet using a method such as the Folch or Bligh-Dyer procedure.
-
Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to form FAMEs.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. The mass spectrometer will detect the different mass isotopologues of each fatty acid, allowing for the determination of the number of ¹³C₂ units incorporated.
-
Data Analysis: The resulting data is a mass isotopomer distribution (MID) for each fatty acid. This distribution can be used to calculate the fractional contribution of the tracer to the acetyl-CoA pool used for fatty acid synthesis.[8]
Caption: Analytical workflow for MS-based analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule.[9] This can be particularly useful for distinguishing between different metabolic pathways. While less sensitive than MS, NMR is non-destructive and can be performed on living cells or tissue extracts.
Data Analysis and Interpretation
The primary output of a ¹³C-labeling experiment is the mass isotopomer distribution (MID) of the metabolites of interest. This data can be used to calculate metabolic fluxes using software packages such as INCA, 13CFLUX2, or Metran.[10]
Mass Isotopomer Distribution Analysis (MIDA)
MIDA is a mathematical framework used to determine the fractional contribution of a labeled precursor to a product polymer, such as a fatty acid.[8][11] By analyzing the pattern of labeled and unlabeled two-carbon units in the fatty acid chain, it is possible to calculate the enrichment of the acetyl-CoA pool that was used for its synthesis.
Table 1: Hypothetical Mass Isotopomer Distribution Data for Palmitate (C16:0)
| Mass Isotopologue | Abundance (M+0) | Abundance (M+2) | Abundance (M+4) | Abundance (M+6) | Abundance (M+8) | Abundance (M+10) | Abundance (M+12) | Abundance (M+14) | Abundance (M+16) |
| Control | 100% | 0% | 0% | 0% | 0% | 0% | 0% | 0% | 0% |
| ¹³C₂-Tracer (24h) | 10% | 25% | 30% | 20% | 10% | 3% | 1% | 0.5% | 0.5% |
This hypothetical data shows the incorporation of up to eight ¹³C₂ units into newly synthesized palmitate. This distribution can be used to model the enrichment of the acetyl-CoA pool and calculate the rate of de novo lipogenesis.
Potential Insights and Future Directions
The use of ¹³C₂-labeled ethyl (triphenylphosphoranylidene)acetate as a metabolic tracer offers several potential advantages:
-
Targeted Delivery of a Two-Carbon Unit: This tracer provides a specific way to introduce a labeled two-carbon unit into the cell, bypassing the complexities of glucose and glutamine metabolism.
-
Probing Carboxylesterase Activity: The rate of tracer uptake and metabolism could serve as an indirect measure of intracellular carboxylesterase activity, which is relevant in drug metabolism.[3]
-
Complementary to Existing Tracers: Used in parallel with other tracers, it can provide a more complete picture of cellular metabolism.
Future research will be needed to validate this proposed application, including the synthesis of the ¹³C₂-labeled compound and in vitro and in vivo studies to confirm its metabolic fate and utility in metabolic flux analysis. The development of novel, targeted stable isotope tracers like the one proposed here will continue to be a driving force in advancing our understanding of cellular metabolism in health and disease.
References
-
PubMed. The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol. [Link]
-
PubMed Central. Cytotoxicity and antiproliferative activity of ethanol and ethyl acetate fractions from polymeric nanoparticles of green tea leaves (Camellia sinensis) in breast cancer cell line MDA-MB-132. [Link]
-
PubMed Central. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences. [Link]
-
Wikipedia. Citric acid cycle. [Link]
-
PubMed. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. [Link]
-
PubMed Central. The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. [Link]
-
MDPI. Lipid Metabolic Changes and Mitochondrial Stress in Ethanol-Treated Alveolar Type II Epithelial Cells: Initial Events Leading to Alcoholic Chronic Lung Disease. [Link]
-
National Center for Biotechnology Information. Physiology, Krebs Cycle. [Link]
-
Canadian Science Publishing. SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION. [Link]
-
Oxford Academic. FAMetA: a mass isotopologue-based tool for the comprehensive analysis of fatty acid metabolism. [Link]
-
Neliti. The Effect of Ethyl Acetate Fraction of Marsilea crenata Presl. Leaves on Osterix Expression in hFOB 1.19 Cells Induced by TNF-α. [Link]
-
ResearchGate. (PDF) The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. [Link]
-
PubMed. Fatty acid ethyl esters in human mononuclear cells: Production by endogenous synthesis greatly exceeds the uptake of preformed ethyl esters. [Link]
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American Journal of Physiology-Endocrinology and Metabolism. Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. [Link]
-
CORA. The modern interpretation of the Wittig reaction mechanism. [Link]
-
The Medical Biochemistry Page. Synthesis of Fatty Acids. [Link]
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PubMed. Growth inhibitory effect of ethyl acetate-soluble fraction of Cynara cardunculus L. in leukemia cells involves cell cycle arrest, cytochrome c release and activation of caspases. [Link]
-
Wikipedia. Fatty acid synthesis. [Link]
-
ResearchGate. (PDF) Labeled Acetate as a Marker of Astrocytic Metabolism. [Link]
-
PNAS. Nonoxidative ethanol metabolism: formation of fatty acid ethyl esters by cholesterol esterase.. [Link]
-
PubMed Central. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. [Link]
-
EPIC. 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
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Understanding carbon-13 isotope incorporation in alpha-beta unsaturated esters
Precision Isotope Labeling: C-Incorporation Strategies for -Unsaturated Esters
Executive Summary
In the high-stakes arena of drug development, the
This guide details the synthetic architecture for incorporating Carbon-13 (
Section 1: Strategic Necessity of C Labeling
The decision to incorporate
-
Metabolic Stability:
-unsaturated systems are prone to hydrolysis (esterases) and glutathione conjugation (Michael addition). A C label on the carbonyl ( ) or -carbon ( ) allows researchers to distinguish between intact drug and cleaved metabolites using LC-MS/MS without the kinetic isotope effect (KIE) often seen with deuterium. -
Structural Elucidation: In covalent drug discovery, confirming the bond formation between a cysteine residue and the
-carbon is critical. A C-labeled -carbon provides a distinct NMR signal (enhanced by the Nuclear Overhauser Effect) to verify the covalent adduct structure. -
Internal Standardization:
C-isotopologues serve as the "gold standard" internal standards for bioanalysis, ensuring ionization efficiency matches the analyte exactly while providing mass separation.
Section 2: Pathway A — The Horner-Wadsworth-Emmons (HWE) Protocol
Best For: High stereoselectivity (
The HWE reaction is the premier method for constructing
The Mechanism & Isotope Tracking
The reaction proceeds via the formation of a phosphonate carbanion, which attacks the aldehyde. The key intermediate is the threo-betaine, which collapses to form the thermodynamically stable
Figure 1: Step-wise mechanistic flow of the HWE reaction highlighting the irreversible elimination step that guarantees E-selectivity.
Validated Experimental Protocol
Reagent: Triethyl phosphonoacetate-[1-
-
Preparation of Ylide:
-
To a flame-dried flask under Argon, suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF.
-
Cool to 0°C. Dropwise add Triethyl phosphonoacetate-[1-
C] (1.2 eq) . -
Observation: Evolution of
gas. Stir for 30 min until solution is clear (formation of sodiophosphonate).
-
-
Coupling:
-
Add the substrate Aldehyde (1.0 eq) dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Checkpoint: Monitor via TLC. The phosphonate spot should disappear.
-
-
Workup (Crucial for Purity):
-
Quench with saturated
. -
Extract with EtOAc (3x). Wash combined organics with brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc).
-
Note: The byproduct (diethyl phosphate) is water-soluble, but traces may remain.
-
Masamune-Roush Modification (Mild Conditions): For base-sensitive substrates (e.g., racemizable chiral centers), replace NaH with LiCl (1.2 eq) and DBU (1.1 eq) in Acetonitrile. This "soft enolization" prevents side reactions.
Section 3: Pathway B — Pd-Catalyzed Carbonylation
Best For: Late-stage labeling of aryl iodides/triflates and high atom economy.
This method utilizes Carbon Monoxide (
The Catalytic Cycle
The process involves oxidative addition of the aryl halide to Pd(0), followed by coordination and insertion of
Figure 2: Palladium catalytic cycle demonstrating the insertion of
Validated Experimental Protocol
Safety Note:
-
Catalyst System:
-
Pd(OAc)
(5 mol%) + Xantphos (10 mol%) (bidentate ligands prevent Pd black formation). -
Base:
(2.0 eq) or Triethylamine (3.0 eq) .
-
-
Reaction Setup:
-
Dissolve Aryl Iodide (1.0 eq) in DMF or Toluene.
-
Add the Alcohol (e.g., MeOH, EtOH) in excess (as solvent or 5-10 eq).
-
Degas the solution thoroughly (freeze-pump-thaw) to remove
.
-
-
Isotope Introduction:
-
Workup:
-
Filter through a Celite pad to remove Pd residues.
-
Concentrate and purify via column chromatography.
-
Section 4: Analytical Validation & Data Interpretation
Verifying the incorporation and position of the
Quantitative Data Summary
| Feature | Unlabeled Ester | ||
| MS Parent Ion | |||
| ~166 ppm (weak) | ~166 ppm (Enhanced) | ~118-125 ppm (Enhanced) | |
| Singlet/Doublet | Doublet ( | Doublet ( | |
| IR Stretch | No major shift |
NMR Interpretation Guide
When analyzing the
-
Coupling Constants (
):-
If
(Carbonyl) is labeled, look for satellite peaks in the -proton signal in H NMR. The coupling constant is typically small (6-7 Hz). -
If
( -carbon) is labeled, the attached proton will show a massive coupling (155-165 Hz) , splitting the signal into a wide doublet.
-
-
Isotopic Purity Calculation:
-
Compare the integration of the
C satellite peaks to the central residual C peak in the H NMR spectrum (if incomplete labeling is suspected), or use Mass Spectrometry for a precise M/(M+1) ratio.
-
References
-
Horner-Wadsworth-Emmons Reaction Scope
- Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefin reaction mechanism and stereochemistry." Chemical Reviews.
-
Palladium-Catalyzed Carbonylation
- Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds.
-
Isotope Labeling in Drug Discovery
- Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie (Context on stable isotopes).
-
NMR Coupling Constants for Structure Determination
- Reich, H. J. (Univ. of Wisconsin). "Data Collection: 13C-H Coupling Constants."
An In-depth Technical Guide on the Chemical Structure and Stability of 13C2-Labeled Phosphorus Ylides
This guide provides a comprehensive technical overview of 13C2-labeled phosphorus ylides, intended for researchers, scientists, and professionals in drug development. It delves into the fundamental principles of their structure, stability, and the nuanced applications of isotopic labeling in mechanistic studies.
Introduction to Phosphorus Ylides: The Foundation of the Wittig Reaction
Phosphorus ylides, also known as Wittig reagents, are a cornerstone of modern organic synthesis.[1] These 1,2-dipolar compounds feature a negatively charged carbon atom (carbanion) directly bonded to a positively charged phosphorus atom.[2][3] This unique electronic arrangement makes them potent nucleophiles, famously utilized in the Wittig reaction to convert aldehydes and ketones into alkenes with a high degree of regioselectivity.[1][4][5]
The bonding in phosphorus ylides is best described as a resonance hybrid of two canonical forms: the ylide form (Ph₃P⁺–C⁻R₂) and the ylene form (Ph₃P=CR₂).[3] While often depicted with a double bond, computational and experimental studies suggest the zwitterionic ylide structure is the major contributor to the overall electronic picture.[2][3] The stability and reactivity of these ylides are heavily influenced by the substituents on the carbanionic carbon.
Stabilized vs. Non-Stabilized Ylides
The reactivity of a phosphorus ylide is largely dictated by its stability, which is determined by the nature of the substituents on the ylidic carbon. This classification is crucial for predicting the stereochemical outcome of the Wittig reaction.[4]
-
Stabilized Ylides : These ylides possess electron-withdrawing groups (e.g., carbonyl, ester, nitrile) attached to the negatively charged carbon.[6] The negative charge is delocalized through resonance, which significantly increases the stability of the molecule and reduces its reactivity.[6][7] Stabilized ylides are generally less reactive and tend to produce (E)-alkenes under thermodynamic control.[4][8]
-
Non-Stabilized Ylides : In contrast, non-stabilized ylides have substituents like alkyl or aryl groups that do not offer resonance stabilization.[6] The negative charge remains localized on the carbon atom, rendering these ylides highly reactive and less stable.[6][7] Their reactions are typically faster and proceed under kinetic control to yield (Z)-alkenes.[4][8]
The Role of ¹³C Isotopic Labeling
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways.[9][10][11] By replacing an atom with its heavier, stable isotope, researchers can follow its trajectory through a chemical transformation without significantly altering the chemical properties of the molecule.[12]
¹³C is a stable isotope of carbon that is particularly well-suited for labeling studies due to its distinct nuclear magnetic resonance (NMR) signature.[13] The incorporation of ¹³C provides a wealth of information, enabling the confirmation of complex structures and the detailed analysis of reaction mechanisms.[9] While deuterium (²H) is also used, ¹³C labels are often preferred as they are less prone to exchange in protic solvents and do not cause significant shifts in chromatographic retention times.[14][15] The use of a ¹³C₂ label, where two adjacent carbon atoms are ¹³C, offers the unique advantage of observing ¹³C-¹³C coupling in NMR spectra, providing unambiguous evidence of bond formation and cleavage.[16]
Synthesis of ¹³C₂-Labeled Phosphorus Ylides
The synthesis of phosphorus ylides, including their isotopically labeled variants, typically follows a two-step process known as the salt method.[1][3]
General Synthetic Workflow
Detailed Experimental Protocol: Synthesis of Ethyl (2,3-¹³C₂) (triphenylphosphoranylidene)acetate
This protocol outlines the synthesis of a stabilized ¹³C₂-labeled phosphorus ylide.
Step 1: Synthesis of Ethyl (2,3-¹³C₂)bromoacetate
-
Commercially available [1,2-¹³C₂]acetic acid is esterified using ethanol under acidic conditions (e.g., H₂SO₄ catalyst) to yield ethyl [1,2-¹³C₂]acetate.
-
The resulting ester undergoes α-bromination using a suitable brominating agent (e.g., N-bromosuccinimide with a radical initiator) to produce ethyl (2,3-¹³C₂)bromoacetate.
-
The product is purified via distillation under reduced pressure.
Step 2: Synthesis of [2-(Ethoxycarbonyl)-1,2-¹³C₂-ethyl]triphenylphosphonium bromide
-
In a round-bottom flask under an inert atmosphere (e.g., argon), a solution of triphenylphosphine in a dry, aprotic solvent (e.g., toluene) is prepared.
-
Ethyl (2,3-¹³C₂)bromoacetate is added dropwise to the triphenylphosphine solution at room temperature.
-
The reaction mixture is stirred at reflux for several hours until a white precipitate forms.
-
The mixture is cooled, and the phosphonium salt is collected by filtration, washed with cold solvent, and dried under vacuum.
Step 3: Synthesis of Ethyl (2,3-¹³C₂)(triphenylphosphoranylidene)acetate
-
The ¹³C₂-labeled phosphonium salt is suspended in a dry solvent (e.g., THF) under an inert atmosphere.
-
The suspension is cooled in an ice bath, and a strong base (e.g., sodium hydride or a solution of sodium ethoxide) is added portion-wise.
-
The reaction mixture is stirred until the deprotonation is complete, indicated by the dissolution of the salt and a color change.
-
The resulting ylide solution can be used directly in subsequent reactions.
Structural Characterization
The definitive characterization of ¹³C₂-labeled phosphorus ylides relies on a combination of spectroscopic and analytical techniques.
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure and isotopic labeling of these compounds.
-
³¹P NMR : A single peak in the ³¹P{¹H} NMR spectrum is characteristic of the phosphorus ylide.[17][18] The chemical shift provides information about the electronic environment of the phosphorus atom.
-
¹³C NMR : The ¹³C NMR spectrum is crucial for verifying the incorporation and position of the ¹³C label. The spectrum will show enhanced signals for the labeled carbons. The key feature for a ¹³C₂-labeled ylide is the presence of ¹³C-¹³C and ¹³P-¹³C coupling, which results in complex splitting patterns (e.g., doublet of doublets) that unambiguously confirm the connectivity.[19]
-
¹H NMR : While the ¹H NMR spectrum provides information on the proton environment, the presence of ¹³C labels can introduce small isotope shifts on the chemical shifts of adjacent protons.[20]
X-ray Crystallography
For stable, crystalline ylides, single-crystal X-ray diffraction provides precise information on bond lengths and angles in the solid state.[18][21][22] This technique can experimentally validate the geometry around the P-C bond and the planarity of stabilized ylide systems.[21]
Computational Chemistry
Density Functional Theory (DFT) and other computational methods are used to model the electronic structure, geometry, and stability of phosphorus ylides.[23][24] These studies provide insights into the nature of the P-C bond, charge distribution, and the energetic contributions of various stabilizing factors.[2][24]
Stability of ¹³C₂-Labeled Phosphorus Ylides
The stability of a phosphorus ylide is a critical factor in its handling, storage, and reactivity.
Factors Influencing Stability
-
Resonance : As previously discussed, electron-withdrawing groups that can delocalize the negative charge of the carbanion are the most significant stabilizing factor.[6][25]
-
Negative Hyperconjugation : This effect, involving the interaction of the carbanionic lone pair with adjacent σ* orbitals, also contributes to stability.[17][25]
-
Substituents on Phosphorus : The electronic nature of the substituents on the phosphorus atom can fine-tune the stability. Electron-donating groups can slightly destabilize the ylide by increasing electron density at the phosphorus center.
Impact of ¹³C₂-Labeling on Stability
The presence of a ¹³C isotope has a negligible effect on the overall thermodynamic stability of the ylide. The primary isotope effect is a kinetic one, stemming from the slightly higher mass of ¹³C, which can lead to marginally slower reaction rates due to a lower zero-point energy of the C-H bond. However, for most synthetic applications, this kinetic isotope effect is insignificant and does not alter the chemical behavior or stability of the ylide in a practical sense.[26]
Application in Mechanistic Studies: The Wittig Reaction
The primary application of ¹³C₂-labeled phosphorus ylides is in the detailed investigation of reaction mechanisms, particularly the Wittig reaction.[26] The currently accepted mechanism for the salt-free Wittig reaction involves a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and phosphine oxide.[23][26][27][28]
By using a ¹³C₂-labeled ylide, researchers can track the fate of the carbon atoms from the ylide to the final alkene product. The persistence of the ¹³C-¹³C bond, observable by NMR or mass spectrometry, provides direct evidence for the connectivity in the product and helps to rule out alternative mechanisms that might involve bond scission between these two atoms. This approach has been instrumental in refining our understanding of the stereoselectivity and the nature of the transition states in this pivotal organic reaction.[26]
Conclusion
¹³C₂-labeled phosphorus ylides are sophisticated chemical tools that offer unparalleled insight into the intricacies of chemical structures and reaction mechanisms. Their synthesis, while requiring specialized starting materials, follows established principles of organophosphorus chemistry. The true value of these labeled compounds lies in their analytical characterization, where techniques like NMR spectroscopy can be used to precisely map the flow of atoms through complex transformations. For researchers in drug development and process chemistry, understanding the structure, stability, and application of these ylides is essential for designing novel synthetic routes and optimizing reaction conditions with a high degree of confidence and mechanistic clarity.
References
- Filo. (2025, November 30). What are stabilized and non-stabilized P-ylides? Examine the reason for s..
-
ResearchGate. (n.d.). 13C‐Labeling as a Method in Organic Synthesis, Catalysis and Biochemical Applications. Retrieved from [Link]
- Abell, A. D., & Clark, B. M. (n.d.). An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function.
- Oreate AI Blog. (2026, January 15). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective.
-
Singleton, D. A., et al. (2014, September 11). Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. PMC. Retrieved from [Link]
- Schmidpeter, A., et al. (n.d.).
- Robineau, E., et al. (2025, August 6). Reactivity and Selectivity in the Wittig Reaction: A Computational Study.
-
Bura, T., et al. (2020, July 17). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Chemical Science (RSC Publishing). Retrieved from [Link]
- Sabounchei, S. J., et al. (2025, August 6). Synthesis of New Phosphorus Ylides: Spectroscopic and X-ray Structural Studies.
-
Frenking, G., et al. (2007, March 24). A New Look at the Ylidic Bond in Phosphorus Ylides and Related Compounds: Energy Decomposition Analysis Combined with a Domain-Averaged Fermi Hole Analysis. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Tiainen, M., et al. (n.d.). 13>C isotope effects on> 1>H chemical shifts: NMR spectral analysis of >13>C-labelled D-glucose and some >13>C-labelled amino acids.
-
Wikipedia. (n.d.). Ylide. Retrieved from [Link]
-
Scott, A. I. (1985). Applications of 13C nmr in the study of biosynthetic mechanism. PubMed. Retrieved from [Link]
-
Espinet, P., et al. (2006, August 21). Palladium complexes of a phosphorus ylide with two stabilizing groups: synthesis, structure, and DFT study of the bonding modes. PubMed. Retrieved from [Link]
- Rostamizadeh, M., et al. (n.d.). X-ray structural analysis and theoretical studies of new phosphite-derived ylides. The UWA Profiles and Research Repository.
- ChemRxiv. (2025, October 16).
- Vanderbilt University. (n.d.).
-
Triebl, A., & Wenk, M. R. (2018, November 16). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. Retrieved from [Link]
- Wipf, P. (2007, February 12). The Wittig Reaction.
- Bestmann, H. J., & Zimmermann, R. (n.d.). Phosphorus Ylides.
- Byrne, P. A., & Gilheany, D. G. (2013, May 14). The modern interpretation of the Wittig reaction mechanism. CORA.
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
- University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research.
- Mcalister, D. R., et al. (n.d.).
- Organic Chemistry Research. (2023, December 5). Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides.
- Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions.
- ResearchGate. (2025, August 7).
- Maitra, U., & Chandrasekhar, J. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences.
- SciSpace. (n.d.).
- Chemistry Notes. (2022, November 17).
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Difference between 13C and 14C labeled (Carbethoxymethylene)triphenylphosphorane
Executive Summary
(Carbethoxymethylene)triphenylphosphorane (CAS 1099-45-2) is the foundational Wittig reagent used to install
This guide delineates the operational divergence between these two reagents. 13C-labeled variants are non-radioactive stable isotopes used primarily for structural elucidation (NMR) and quantitative bioanalysis (LC-MS/MS internal standards). 14C-labeled variants are radioactive tracers used for absolute quantification in ADME (Absorption, Distribution, Metabolism, Excretion) studies, specifically for Mass Balance and Quantitative Whole-Body Autoradiography (QWBA).
Part 1: Chemical Fundamentals & Isotope Physics
The reagent,
-
C1 Label (Carbonyl):
-
C2 Label (Methylene):
Comparative Physics Table
| Feature | Carbon-13 (13C) | Carbon-14 (14C) |
| Nature | Stable Isotope | Radioactive Isotope |
| Natural Abundance | ~1.1% | Trace ( |
| Half-Life | Stable (Infinite) | 5,730 ± 40 years |
| Decay Mode | None | Beta-minus ( |
| Detection Method | NMR, Mass Spectrometry (M+1 peak) | LSC (Liquid Scintillation), AMS, QWBA |
| Specific Activity | N/A (measured in % enrichment) | Typically 50–60 mCi/mmol |
| Primary Utility | Structure ID, Internal Standard (Quant) | ADME, Mass Balance, Metabolite ID |
Part 2: Synthesis & Stability (The "Trustworthiness" Pillar)
Synthesis Pathways
Both reagents are synthesized via the reaction of Triphenylphosphine with Ethyl Bromoacetate. However, the source of the carbon label differs fundamentally, impacting cost and complexity.
-
13C Route: Commercially available
Ethyl bromoacetate is reacted with in toluene or benzene. -
14C Route: Requires de novo synthesis starting from
Barium Carbonate ( ).- .
Stability & Autoradiolysis
Critical Insight: 13C reagents are chemically stable. 14C reagents are metastable due to autoradiolysis . The beta energy emitted (Mean E = 49 keV) generates free radicals in the crystal lattice, breaking chemical bonds over time.
-
13C Storage: Ambient or 4°C, dry, under Argon. Shelf life: Years.
-
14C Storage: -20°C to -80°C, stored as a solution (e.g., in Ethanol or Toluene).
-
Self-Validating Protocol: Never store 14C-Wittig reagents neat (dry solid) for extended periods (>1 week). The crystal lattice proximity accelerates self-destruction. Dissolving in a solvent acts as a radical scavenger (dilution effect).
-
Part 3: Application Matrix & Decision Logic
The choice of isotope is driven by the drug development phase.
Diagram 1: Isotope Selection Decision Tree
Caption: Logical workflow for selecting 13C vs 14C based on study endpoints (Bioanalysis vs. ADME).
Part 4: Comparative Experimental Protocols
Scenario: Wittig Olefination of a Drug Intermediate (Aldehyde)
Protocol A: 13C-Labeling (Standard Lab)
Objective: Synthesize an internal standard for LC-MS quantification.
-
Setup: Standard flame-dried glassware, inert atmosphere (
). -
Stoichiometry: 1.1 equivalents of 13C-Ylide per 1.0 equivalent of Aldehyde.
-
Execution: Reflux in Toluene or DCM for 4-12 hours.
-
Workup: Aqueous wash, dry over
, flash chromatography. -
Validation: 1H-NMR (coupling constants
will be visible) and MS (M+1 or M+2 shift confirmation).
Protocol B: 14C-Labeling (Radiosynthesis Lab)
Objective: Synthesize material for a Phase I Human AME study. Safety Prerequisite: Designated Radiation Zone, RSO approval, Geiger counter monitoring.
-
Setup: Closed vacuum manifold or dedicated radiochemical fume hood.
-
Why: To contain any volatile radioactive byproducts (rare for this reagent, but critical for precursors).
-
-
Stoichiometry (Inverse): Use excess Aldehyde (1.2 - 1.5 eq) relative to the limiting 14C-Ylide (1.0 eq).
-
Causality: The radioactive reagent is the most expensive component ($5,000 - $20,000 per mmol). You must drive the label to completion, not the substrate.
-
-
Execution:
-
Dissolve 14C-Ylide (stored in solvent) and evaporate carefully under
stream if solvent switch is needed. -
Add Aldehyde. React until TLC/Radio-HPLC shows >95% consumption of the Ylide.
-
-
Purification:
-
Mandatory: High-performance purification (Prep-HPLC) to remove chemical impurities that could cause radiochemical instability.
-
Target: >97% Radiochemical Purity (RCP).
-
-
Waste: All aqueous washes, gloves, and silica must be segregated into solid/liquid radioactive waste streams.
Part 5: Regulatory & Mechanistic Insights
The "Metabolic Switch" Risk
When using (Carbethoxymethylene)triphenylphosphorane, the label ends up in the acrylate tail of the drug.
-
Mechanism: If the drug undergoes metabolic hydrolysis (esterase) followed by decarboxylation, a C1-label (Carbonyl) will be released as
. -
Impact: In a Mass Balance study, this is acceptable (captured in exhaled air traps), but it loses the ability to track the core metabolite.
-
Recommendation: Use C2-labeled (Methylene) reagents if the metabolic stability of the ester is unknown, ensuring the label remains attached to the parent scaffold.
Diagram 2: ADME Workflow (The "Why" of 14C)
Caption: 14C enables "Mass Balance" - tracking 100% of the drug-related material regardless of chemical modification.
FDA MIST Guidance Compliance
The FDA's Safety Testing of Drug Metabolites (MIST) guidance requires identifying disproportionate metabolites (present in humans but not animals).[2][3][4]
-
Role of 14C: It is the only method to prove you have captured all metabolites. LC-MS (using 13C) can miss metabolites if they do not ionize well or if the fragmentation pattern changes drastically. 14C detection is independent of ionization; if the carbon is there, the signal is there.
References
-
U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]
- Voges, R., et al. (2001). Preparation of Compounds Labeled with Tritium and Carbon-14. Wiley-VCH. (Standard text for radiosynthesis mechanisms).
-
Penner, N., et al. (2012). "Radiolabeled Absorption, Distribution, Metabolism, and Excretion Studies in Drug Development: Why, When, and How?" Chemical Research in Toxicology, 25(10), 2086–2102. [Link]
-
Dalvie, D. (2000).[5] "Recent advances in the applications of radioisotopes in drug metabolism and toxicology." Current Pharmaceutical Design, 6(10), 1009-1028.
Sources
A Senior Application Scientist's Guide to Stable Isotope Labeling Using Wittig Reagents
Abstract
This technical guide provides a comprehensive overview of stable isotope labeling (SIL) techniques utilizing the Wittig reaction. It is designed for researchers, scientists, and drug development professionals who require precise methods for introducing isotopic tags into organic molecules. This document moves beyond simple protocols to explain the underlying mechanistic principles, offering field-proven insights into experimental design, execution, and troubleshooting. We will explore the strategic incorporation of isotopes such as deuterium (²H) and carbon-13 (¹³C), detail step-by-step methodologies, and present data in a clear, comparative format. The guide is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness, empowering researchers to confidently apply these powerful techniques in their own laboratories.
Introduction: The Strategic Value of Isotopic Labeling in Drug Development
In modern drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1][2][3] Stable Isotope Labeling (SIL) has emerged as an indispensable tool in these investigations. By replacing specific atoms in a drug candidate with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), we create a molecular tracer that is chemically identical to the parent drug but physically distinguishable by mass spectrometry (MS).[4][5] This allows for precise tracking of a drug's metabolic fate, quantification in complex biological matrices, and elucidation of metabolic pathways.[1][2][3][4]
The Wittig reaction, a cornerstone of synthetic organic chemistry, offers a robust and highly specific method for forming carbon-carbon double bonds.[6][7][8] Its reliability and functional group tolerance make it an exceptionally powerful tool for introducing stable isotopes at precise locations within a molecule's carbon skeleton.[9] This guide will provide the foundational knowledge and practical protocols necessary to leverage the Wittig reaction for sophisticated stable isotope labeling strategies.
Fundamentals of the Wittig Reaction: Mechanism and Stereochemical Control
The Wittig reaction facilitates the synthesis of an alkene from the reaction of an aldehyde or ketone with a phosphorus ylide (often called a Wittig reagent).[6][7][10][11] A key advantage is that the double bond is formed with absolute regiochemical control, a feature not always achievable with other elimination-based olefination methods.[6][9]
The mechanism proceeds through several key steps:
-
Ylide Formation: A phosphonium salt, typically prepared from triphenylphosphine and an alkyl halide, is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to form the nucleophilic phosphorus ylide.[12]
-
Nucleophilic Attack & Cycloaddition: The carbanionic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is now widely believed to proceed via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[10][11][13][14]
-
Fragmentation: The unstable oxaphosphetane intermediate rapidly collapses, breaking the C-P and C-O bonds and forming a new C=C double bond (the desired alkene) and a highly stable triphenylphosphine oxide byproduct. The formation of the strong P=O bond is the thermodynamic driving force for the entire reaction.[11]
Causality in Stereochemistry: The stereochemical outcome (E- vs. Z-alkene) is a critical experimental consideration and is primarily dictated by the nature of the ylide.[10]
-
Non-stabilized Ylides: When the group on the ylide's carbanion is an alkyl group, the ylide is highly reactive ("non-stabilized"). The reaction is kinetically controlled, proceeding through a less sterically hindered transition state to predominantly form the (Z)-alkene.[10][15]
-
Stabilized Ylides: If the group is electron-withdrawing (e.g., an ester or ketone), the ylide is less reactive ("stabilized") due to charge delocalization.[16][17] The initial cycloaddition becomes reversible, and the reaction proceeds under thermodynamic control, leading to the more stable (E)-alkene.[7][10][15]
This predictable control over stereochemistry is a cornerstone of the Wittig reaction's utility in complex molecule synthesis.
Core Strategies for Isotope Labeling via the Wittig Reaction
The beauty of the Wittig reaction for SIL lies in its modularity. The isotopic label can be incorporated into either the phosphonium ylide or the carbonyl compound, allowing for precise placement of the isotopic tag.
Strategy 1: Labeling the Phosphonium Ylide
This is the most common approach. It involves synthesizing an isotopically labeled phosphonium salt, which is then converted to the corresponding labeled ylide. This strategy places the isotope on the vinyl fragment originating from the ylide.
-
¹³C-Labeling: Start with a commercially available labeled alkyl halide (e.g., ¹³CH₃I). Reaction with triphenylphosphine (PPh₃) yields the ¹³C-labeled phosphonium salt.
-
²H-Labeling (Deuterium): Use a deuterated alkyl halide (e.g., CD₃I). It is crucial to use aprotic solvents and strong, non-protic bases (like n-BuLi) to prevent H/D exchange, which would dilute the isotopic purity.[18][19][20]
Strategy 2: Labeling the Carbonyl Compound
Alternatively, the label can be introduced via the aldehyde or ketone partner. This is advantageous when the labeled carbonyl is more readily accessible or when the desired labeling pattern requires it.
-
¹³C-Labeling: Synthesize or purchase a ¹³C-labeled aldehyde or ketone (e.g., benzaldehyde-¹³C=O). The reaction with an unlabeled ylide will transfer the ¹³C label to the alkene product.
-
²H-Labeling: Using α-deuterated aldehydes or ketones can be problematic. The acidic nature of α-protons means they can be easily exchanged with protons from the solvent or base, leading to loss of the label.[18][19][20] Therefore, this method is generally avoided unless non-exchangeable positions are deuterated (e.g., on an aromatic ring).
Comparative Overview of Labeling Strategies
| Strategy | Labeled Reagent | Label Position in Alkene | Common Isotopes | Key Considerations |
| 1. Ylide Labeling | Isotopically Labeled Alkyl Halide (e.g., ¹³CH₃I, CD₃Br) | On the fragment derived from the ylide | ¹³C, ²H | Most versatile method. Requires careful base and solvent selection for deuteration to avoid H/D exchange. |
| 2. Carbonyl Labeling | Isotopically Labeled Aldehyde/Ketone | On the fragment derived from the carbonyl | ¹³C, ²H | Useful if labeled carbonyl is readily available. Risk of label scrambling with α-deuterated carbonyls. |
Experimental Protocol: Synthesis of a ¹³C-Labeled Alkene
This section provides a self-validating protocol for the synthesis of ¹³C-labeled styrene from benzaldehyde and methyl-¹³C-triphenylphosphonium iodide.
Objective: To synthesize [¹³C]-styrene with high isotopic incorporation for use as an internal standard.
Step 1: Synthesis of [methyl-¹³C]triphenylphosphonium iodide
-
Reagents: Triphenylphosphine (PPh₃, 2.62 g, 10 mmol), Iodomethane-¹³C (¹³CH₃I, 1.43 g, 10 mmol), Acetonitrile (20 mL).
-
Procedure: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine in acetonitrile. Add the iodomethane-¹³C.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
-
Validation: The product should be a white crystalline solid. Confirm identity via ¹H NMR (look for the characteristic P-C-H coupling) and Mass Spectrometry.
Step 2: Wittig Reaction to form [vinyl-¹³C]-benzene (¹³C-Styrene)
-
Reagents: [methyl-¹³C]triphenylphosphonium iodide (from Step 1, 4.05 g, 10 mmol), Anhydrous Tetrahydrofuran (THF, 50 mL), n-Butyllithium (n-BuLi, 1.6 M in hexanes, 6.5 mL, 10.4 mmol), Benzaldehyde (1.01 mL, 10 mmol).
-
Procedure (under inert atmosphere - Argon or Nitrogen): a. Suspend the phosphonium salt in anhydrous THF in a flame-dried, three-neck flask. b. Cool the suspension to -78°C (dry ice/acetone bath). c. Slowly add the n-BuLi solution dropwise via syringe. The mixture will turn a characteristic deep red or orange color, indicating the formation of the ylide.[15] d. Allow the mixture to warm to 0°C and stir for 1 hour. e. Cool the reaction back down to -78°C and add a solution of benzaldehyde in 5 mL of anhydrous THF dropwise. f. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup & Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). d. Filter and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. e. Purify the crude material using flash column chromatography on silica gel (eluting with hexanes) to isolate the pure ¹³C-styrene.
-
Self-Validation & Characterization:
-
¹H NMR: Confirm the structure of styrene.
-
¹³C NMR: The spectrum will show a significantly enhanced signal for the labeled vinyl carbon, confirming successful and specific isotopic incorporation.[21]
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass measurement to confirm the elemental formula and verify the presence of the ¹³C isotope.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Incomplete ylide formation (inactive base, wet solvent/glassware). Sterically hindered ketone.[7][8] | Ensure all reagents and solvents are anhydrous. Use freshly titrated n-BuLi. For hindered ketones, consider the Horner-Wadsworth-Emmons reaction. |
| Low Isotopic Purity (Deuterium Labeling) | H/D exchange with protic sources. | Use deuterated solvents where appropriate. Ensure the base is non-protic (e.g., n-BuLi, NaH). Meticulously dry all glassware. |
| Poor Stereoselectivity (E/Z Mixture) | Using a semi-stabilized ylide (e.g., benzyl or allyl). Presence of lithium salts can disrupt selectivity.[14] | For high Z-selectivity, use non-stabilized ylides with salt-free conditions (e.g., NaHMDS or KHMDS as base). For high E-selectivity, use stabilized ylides. |
| Difficulty Removing Ph₃P=O Byproduct | High polarity and low volatility of triphenylphosphine oxide.[9] | Purification by column chromatography is standard. For less polar products, precipitation of the oxide from a cold ether/hexane mixture can be effective. |
Kinetic Isotope Effect (KIE): When using deuterium, be aware of the potential for a primary kinetic isotope effect (kH/kD > 1) if the C-D bond is broken in the rate-determining step.[22][23] In the Wittig reaction, this is not typically an issue as the C-H/D bond on the ylide is not broken during the olefination step. However, a secondary KIE can sometimes be observed.[23] Studies using ¹³C KIEs have been instrumental in refining our understanding of the Wittig mechanism, supporting a cycloaddition pathway.[24][25]
Conclusion
The Wittig reaction is a highly effective and strategic tool for the synthesis of isotopically labeled alkenes. By carefully selecting the labeled precursor—either the alkyl halide or the carbonyl compound—scientists can achieve precise isotopic placement. Understanding the underlying mechanism, particularly the factors governing stereoselectivity, allows for rational design of synthetic routes to complex labeled molecules. The protocols and insights provided in this guide serve as a robust foundation for researchers applying these techniques to advance drug discovery and metabolic research.
References
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Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1). Retrieved from [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
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JoVE. (2025). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 18.13 The Wittig Reaction Forms an Alkene. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
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Parella, T., & Sanchez-Riera, F. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Metabolites, 2(4), 935-953. Retrieved from [Link]
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Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1672-1689. Retrieved from [Link]
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Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1672-1689. Retrieved from [Link]
-
Saunders, W. H., & Van der Dol, R. (1965). SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION. Canadian Journal of Chemistry, 43(5), 1614-1624. Retrieved from [Link]
-
Singleton, D. A., et al. (2014). Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. Journal of the American Chemical Society, 136(38), 13122-13125. Retrieved from [Link]
-
Canadian Science Publishing. (1965). SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION. Canadian Journal of Chemistry, 43(5), 1614-1624. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1965). SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION. Retrieved from [Link]
-
Elvidge, J. A., et al. (2011). Chapter 3: Labelling with Deuterium and Tritium. In Isotopes: Essential Chemistry and Applications II. Royal Society of Chemistry. Retrieved from [Link]
-
Chem-Station. (2015). Deuterium Labeling Reaction. Retrieved from [Link]
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SpringerLink. (n.d.). Selectivity in the Wittig reaction within the ab initio static and metadynamics approaches. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
ChemComm. (2021). A bifunctional sulfonium/phosphonium ylide for the rapid synthesis of α,β-unsaturated epoxy ketones. Chemical Communications, 57(57), 7015-7018. Retrieved from [Link]
-
ScienceDirect. (2025). Synthesis of Phosphonium Ylides. In Comprehensive Organic Synthesis. Elsevier. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved from [Link]
-
Supporting Information. (n.d.). Enabling Wittig reaction on site-specific protein modification. Retrieved from [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofurans. Retrieved from [Link]
-
ScienceDirect. (n.d.). Metabolite Annotation through Stable Isotope Labeling. Retrieved from [Link]
-
Organic Chemistry Research. (2023). Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Reactions of Stabilized Phosphorus Ylides. Retrieved from [Link]
-
Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
SciSpace. (2022). The modern interpretation of the Wittig reaction mechanism. Retrieved from [Link]
-
Chem-Station. (2024). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
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Methodological & Application
Synthesis of ¹³C-Labeled Fatty Acid Ethyl Esters via Wittig Olefination: A Detailed Guide for Researchers
Application Note & Protocol
Abstract
This technical guide provides a comprehensive framework for the synthesis of ¹³C-labeled fatty acid ethyl esters (FAEEs) utilizing the Wittig olefination reaction. Stable isotope-labeled fatty acids are indispensable tools in metabolic research, drug development, and environmental science, enabling precise tracking of metabolic pathways and quantification of biological processes.[1][2] This document offers a detailed, step-by-step protocol, explains the underlying chemical principles, and provides expert insights into experimental design and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Significance of ¹³C-Labeled Fatty Acid Ethyl Esters
Fatty acids and their derivatives play crucial roles in numerous biological functions, from energy storage and cell membrane structure to signaling pathways. The ability to trace the metabolic fate of these molecules is paramount to understanding both normal physiology and disease states.[3] Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful, non-radioactive method for these investigations.[1] ¹³C-labeled FAEEs serve as critical tracers in studies of fatty acid metabolism, lipidomics, and the diagnosis of metabolic disorders. The Wittig reaction provides a robust and versatile method for the synthesis of alkenes with a precisely defined double bond position, making it an ideal choice for constructing the carbon backbone of unsaturated fatty acids.[4][5]
The Wittig Olefination: A Powerful Tool for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound (an aldehyde or ketone) and a phosphorus ylide.[6] The reaction's key advantage lies in its high degree of regioselectivity, ensuring the double bond is formed at a specific location.[4]
Mechanism of the Wittig Reaction
The reaction proceeds through a series of well-defined steps:
-
Ylide Formation: A phosphonium salt, typically derived from an alkyl halide and triphenylphosphine, is deprotonated by a strong base to form a phosphorus ylide.[5] The ylide is a resonance-stabilized species with a nucleophilic carbon.
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[7]
-
Oxaphosphetane Intermediate: This initial attack leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[8][9]
-
Alkene Formation: The unstable oxaphosphetane collapses, yielding the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[7]
Caption: Mechanism of the Wittig Reaction.
Experimental Protocol: Synthesis of Ethyl [9-¹³C]oleate
This protocol details the synthesis of ethyl oleate with a ¹³C label at the 9-position, a common tracer for studying fatty acid metabolism. The synthesis involves three main stages: preparation of the ¹³C-labeled phosphonium ylide, the Wittig reaction, and subsequent esterification.
Materials and Reagents
| Reagent | Supplier | Grade |
| [1-¹³C]Nonyl bromide | Sigma-Aldrich | 99 atom % ¹³C |
| Triphenylphosphine | Acros Organics | 99% |
| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | |
| 9-Oxononanoic acid | TCI | >98% |
| Tetrahydrofuran (THF), anhydrous | Acros Organics | DriSolv |
| Diethyl ether, anhydrous | Fisher Scientific | |
| Ethanol, absolute | Decon Labs | |
| Sulfuric acid, concentrated | Fisher Scientific | ACS Grade |
| Sodium bicarbonate, saturated solution | Fisher Scientific | |
| Magnesium sulfate, anhydrous | Fisher Scientific | |
| Silica gel | Sorbent Technologies | 60 Å, 230-400 mesh |
Stage 1: Preparation of [9-¹³C]Nonyltriphenylphosphonium Bromide
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.2 eq) in anhydrous toluene (100 mL).
-
Addition of Labeled Alkyl Halide: Add [1-¹³C]nonyl bromide (1.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Isolation of Phosphonium Salt: Allow the mixture to cool to room temperature. The phosphonium salt will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Stage 2: The Wittig Reaction
-
Ylide Generation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, suspend the [9-¹³C]nonyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF (150 mL).
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 30 minutes. The solution will turn a deep orange or red color, indicating the formation of the ylide.
-
Aldehyde Addition: In a separate flask, dissolve 9-oxononanoic acid (1.1 eq) in anhydrous THF (50 mL). Add this solution dropwise to the ylide solution at -78 °C over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude [9-¹³C]oleic acid.
Stage 3: Esterification to Ethyl [9-¹³C]oleate
-
Reaction Setup: Dissolve the crude [9-¹³C]oleic acid in absolute ethanol (200 mL) in a 500 mL round-bottom flask.
-
Acid Catalyst: Carefully add concentrated sulfuric acid (2 mL) as a catalyst.
-
Reflux: Heat the mixture to reflux for 4 hours.
-
Workup: Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with hexane (3 x 100 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution and purify the crude ethyl [9-¹³C]oleate by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[10]
Caption: Overall workflow for the synthesis of ethyl [9-¹³C]oleate.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C-NMR: This is the primary technique to confirm the position and enrichment of the ¹³C label.[11][12] The signal for the labeled carbon will be significantly enhanced compared to the natural abundance signals.[11] The chemical shift of the labeled carbon provides definitive proof of its location within the molecule.
-
¹H-NMR: Standard proton NMR is used to confirm the overall structure of the fatty acid ethyl ester and to assess its purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the final product and to confirm the incorporation of the ¹³C label. The molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled standard.
Gas Chromatography (GC)
GC is employed to assess the purity of the final product. A single, sharp peak is indicative of a pure compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of phosphonium salt | Incomplete reaction or impure starting materials. | Ensure anhydrous conditions and pure reagents. Extend reflux time. |
| Low yield in Wittig reaction | Incomplete ylide formation or side reactions. | Use freshly titrated n-butyllithium. Maintain low temperatures during addition. |
| Formation of (E)-isomer | The use of unstabilized ylides under kinetic control typically favors the (Z)-isomer. If the (E)-isomer is significant, consider Schlosser modification for higher (E)-selectivity.[9] | |
| Incomplete esterification | Insufficient reaction time or catalyst. | Increase reflux time or add more sulfuric acid. |
| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for flash chromatography. Consider preparative HPLC for high-purity requirements.[13] |
Conclusion
The Wittig olefination is a highly effective and reliable method for the synthesis of ¹³C-labeled unsaturated fatty acid ethyl esters. By carefully controlling the reaction conditions and utilizing appropriate analytical techniques for characterization, researchers can produce high-purity labeled compounds essential for advancing our understanding of lipid metabolism and related biological processes.
References
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Application Note: Microwave-Assisted Synthesis using (Carbethoxymethylene)triphenylphosphorane-13C2
Abstract & Strategic Value
This guide details the protocol for utilizing (Carbethoxymethylene)triphenylphosphorane-13C2 in microwave-assisted organic synthesis. While the Wittig reaction is a cornerstone of alkene synthesis, stabilized ylides are notoriously sluggish, often requiring prolonged reflux (24–48 hours) which degrades sensitive isotopically labeled reagents.
By leveraging Microwave Dielectric Heating , this protocol reduces reaction times to minutes, significantly suppresses side reactions, and maximizes the incorporation of the high-value
Reagent Profile
Compound: (Carbethoxymethylene)triphenylphosphorane-13C2
Structure:
| Property | Specification |
| Molecular Weight | ~350.39 g/mol (Adjusted for |
| Stability | Air-stable solid; non-hygroscopic. |
| Reactivity | Stabilized (E-selective); low reactivity toward ketones under thermal conditions. |
| MW Absorption | Low (requires polar solvent for effective heating). |
Microwave Rationale: The "Thermal Spike" Effect
Stabilized ylides possess a high energy barrier for the formation of the oxaphosphetane intermediate. Conventional heating is slow and creates thermal gradients that lead to decomposition.
Microwave irradiation provides:
-
Volumetric Heating: Direct coupling with the solvent (dipolar polarization) ensures uniform energy distribution.
-
Arrhenius Acceleration: Reaching target temperatures (e.g., 140°C) in seconds rather than minutes allows the reaction to outcompete degradation pathways.
-
Solvent Superheating: Solvents can be heated 20–30°C above their boiling points in sealed vessels, exponentially increasing rate constants.
Protocol 1: Synthesis of -Labeled Cinnamates (Intermolecular)
Target Application: Synthesis of metabolic tracers and drug intermediates.
Materials
-
Limiting Reagent: Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equiv)
-
Ylide: (Carbethoxymethylene)triphenylphosphorane-13C2 (1.2 equiv)
-
Solvent: Ethanol (Absolute) - Chosen for high tan
(microwave absorbance) and compatibility with downstream ZnCl2 workup. -
Vessel: 10 mL Borosilicate Microwave Vial with Teflon/Silicone crimp cap.
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, dissolve the aldehyde (1.0 mmol) and the
-ylide (1.2 mmol, 420 mg) in Ethanol (3 mL). Add a magnetic stir bar. -
Sealing: Crimp the vial immediately to prevent solvent evaporation during setup.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 140°C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200W)
-
Hold Time: 15 minutes (Pre-stirring: 30s)
-
-
Cooling: Allow the reactor to cool the vessel to <50°C using compressed air (built-in feature).
-
Workup (The ZnCl2 Method):
-
Context: TPPO is difficult to separate from cinnamates via chromatography.
-
Transfer the reaction mixture to a beaker.
-
Add Zinc Chloride (
, 2.0 equiv relative to Ylide) dissolved in minimal warm ethanol. -
Stir at room temperature for 30 minutes. A bulky white precipitate (TPPO-
complex) will form. -
Filter the suspension through a sintered glass funnel. Wash the solid with a small amount of cold ethanol.
- -cinnamate.
-
Data Validation
| Parameter | Conventional Reflux (Toluene) | Microwave Protocol (EtOH) |
| Time | 24 Hours | 15 Minutes |
| Yield | 78% | 92-96% |
| E/Z Selectivity | >95:5 (E) | >98:2 (E) |
| TPPO Removal | Column Chromatography (Slow) | ZnCl2 Precipitation (Fast) |
Protocol 2: Difficult Substrates (Ketones/Steric Bulk)
Target Application: Synthesis of trisubstituted alkenes where thermal Wittig fails.
Stabilized ylides generally do not react with ketones. Microwave forcing conditions can overcome this limitation.[4][5]
Methodology Modification
-
Substrate: Acetophenone or sterically hindered aldehyde.
-
Solvent: Benzoic Acid (cat.) / Toluene or Ethanol .
-
Note: Acid catalysis (5 mol% Benzoic acid) activates the carbonyl oxygen, making it more electrophilic.
-
-
Irradiation: Increase temperature to 160°C for 30 minutes .
-
Purification: If the product is non-polar, dilute the reaction mixture with Hexane/Ether. The TPPO will precipitate (insoluble in non-polar solvents), while the product remains in solution.
Visualizations
Diagram 1: Experimental Workflow & TPPO Removal Logic
This diagram illustrates the streamlined path from labeled reagent to pure tracer, highlighting the critical ZnCl2 purification step.
Caption: Streamlined microwave workflow utilizing Zinc Chloride complexation for rapid, chromatography-free removal of Triphenylphosphine Oxide.
Diagram 2: Mechanistic Pathway (Stabilized Ylide)
Understanding the intermediate allows for better troubleshooting. The microwave energy helps the initial nucleophilic attack (the rate-determining step for stabilized ylides).
Caption: Mechanism of the Wittig reaction. Microwave irradiation accelerates the initial attack of the stabilized ylide on the carbonyl carbon.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete coupling due to steric hindrance. | Increase Temp to 160°C; Add 5 mol% Benzoic Acid. |
| Low Label Incorporation | Moisture in solvent (hydrolysis of ylide). | Use anhydrous Ethanol; dry molecular sieves. |
| TPPO Contamination | Insufficient ZnCl2 or wrong solvent. | Ensure ZnCl2 is 2.0 equiv; solvent must be Ethanol (ZnCl2 is soluble, Complex is not). |
| Z-Isomer Presence | Kinetic control dominating. | Stabilized ylides naturally favor E. Ensure reaction cools slowly to allow thermodynamic equilibration. |
References
-
Xu, C., Chen, G., Fu, C., & Huang, X. (1995).[1][4] The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. Synthetic Communications.
-
Bose, A. K., et al. (1999). Microwave induced organic reaction enhancement (MORE) chemistry: Techniques for rapid, safe and inexpensive synthesis. ResearchGate/Stevens Institute.
-
Bates, R. W., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry.
-
PubChem. (2023). (Carbethoxymethylene)triphenylphosphorane-13C2 Compound Summary. National Library of Medicine.
-
Kaval, N., et al. (2004). Microwave-assisted synthesis of 13C-labeled compounds. (General reference on MW isotope synthesis principles).
Sources
Preparation of 13C-labeled cinnamic acid derivatives using Wittig reagents
Application Note & Protocol Guide
Preparation of ¹³C-Labeled Cinnamic Acid Derivatives Using Wittig Reagents
Abstract: Isotopically labeled compounds are indispensable tools in drug discovery and development, enabling detailed investigation of metabolic pathways, reaction mechanisms, and pharmacokinetics. Cinnamic acid and its derivatives are a significant class of compounds known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of ¹³C-labeled cinnamic acid derivatives utilizing the Wittig reaction. We delve into the mechanistic rationale behind experimental choices, offer step-by-step synthetic procedures, and present methods for purification and characterization, empowering researchers to confidently produce these critical molecular probes.
The Wittig Reaction: A Powerful Tool for Alkene Synthesis
The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), is a cornerstone of organic synthesis for its reliability in creating carbon-carbon double bonds.[3][4] The reaction joins a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (also known as a Wittig reagent) to form an alkene and a phosphine oxide byproduct.[5][6] A key advantage of this method is the precise placement of the double bond, which is formed specifically between the carbonyl carbon and the ylide carbon.[3][7]
Mechanism and Rationale
The reaction proceeds through a concerted [2+2] cycloaddition mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, while the carbonyl oxygen attacks the positively charged phosphorus atom.[8] This forms a transient, four-membered ring intermediate called an oxaphosphetane.[3][9] This intermediate is unstable and rapidly decomposes, breaking the C-P and C-O bonds to form a C=C double bond (the desired alkene) and a very stable P=O double bond in the form of triphenylphosphine oxide. The formation of this highly stable byproduct is the thermodynamic driving force for the reaction.
Caption: Figure 1: The Wittig Reaction Mechanism
The Wittig Reagent (Ylide)
A phosphorus ylide is a neutral molecule with adjacent positive and negative charges, specifically a carbanion adjacent to a phosphonium cation.[5] These reagents are typically prepared in a two-step process:
-
Formation of the Phosphonium Salt: Triphenylphosphine (PPh₃) attacks an alkyl halide in a classic Sₙ2 reaction to form a phosphonium salt.[5][10] Primary alkyl halides are preferred to minimize competing elimination reactions.
-
Deprotonation to Form the Ylide: The phosphonium salt has acidic protons on the carbon adjacent to the phosphorus. A strong base is used to deprotonate this carbon, forming the ylide.[10] The choice of base is critical; strong bases like n-butyllithium (n-BuLi) are required for simple alkylphosphonium salts (non-stabilized ylides), while weaker bases can be used if the carbanion is stabilized by an adjacent electron-withdrawing group (stabilized ylides).[5][10]
The reactivity and stereochemical outcome of the Wittig reaction are heavily influenced by the nature of the ylide.
-
Non-stabilized Ylides (R = alkyl, H): These are highly reactive and typically yield (Z)-alkenes (cis) as the major product under kinetic, salt-free conditions.
-
Stabilized Ylides (R = ester, ketone, CN): These are less reactive and more stable, generally favoring the formation of (E)-alkenes (trans) under thermodynamic conditions.[9]
Strategic Incorporation of the ¹³C Label
The Wittig reaction offers two primary strategies for introducing a ¹³C label into the cinnamic acid backbone. The choice depends on the desired label position and the commercial availability of the labeled starting materials.
-
Labeling via the Aldehyde: A ¹³C-labeled benzaldehyde derivative is reacted with an unlabeled phosphonium ylide. This is often the most direct route if the desired labeled aldehyde is commercially available (e.g., Benzaldehyde-¹³C₁ at the carbonyl carbon or ring-labeled Benzaldehyde-¹³C₆).
-
Labeling via the Ylide: An unlabeled benzaldehyde derivative is reacted with a ¹³C-labeled ylide. This requires the synthesis of the ylide from a ¹³C-labeled alkyl halide. For example, to label the alpha or beta carbon of the cinnamic acid, one would start with a labeled bromoacetate or methyl bromide, respectively.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
Scale-up procedures for 13C2 isotope labeling reactions
Application Note: Scale-Up Procedures for
Abstract
This application note details the strategic scale-up of chemical syntheses involving
Introduction: The Scale-Up Paradox
In drug development, Stable Isotope Labeled (SIL) compounds are the "gold standard" for bioanalytical internal standards (IS). They compensate for matrix effects and ionization variability in LC-MS/MS quantitation.
Scaling up these reactions presents a paradox:
-
The Cost Factor: Reagents like
acetyl chloride or bromoacetic acid are exponentially more expensive than their counterparts. -
The Chemistry Factor: Standard organic synthesis often uses reagents in excess (2–5 equivalents) to drive completion. In isotope chemistry, this is financial malpractice.
Core Objective: Achieve quantitative conversion using near-stoichiometric amounts (1.0–1.1 eq) of the labeled reagent while managing the exothermic risks of larger-scale chemistry.
Strategic Considerations for C Scale-Up
Atom Economy & Route Selection
Before scaling, the synthetic route must be audited for Atom Economy (AE).
-
Poor AE: Using
acetic anhydride. Reason: Only half the labeled carbons end up in the product; the other half is lost as acetic acid waste. -
High AE: Using
acetyl chloride or activated esters (e.g., NHS-esters) where the labeled leaving group is minimized or absent.
Isotopic Dilution Control
A common failure mode in scale-up is isotopic dilution , where trace moisture hydrolyzes the labeled reagent (e.g.,
-
Rule: All scale-up reactors must be closed systems under positive nitrogen/argon pressure.
-
Solvents: Must be anhydrous (<50 ppm H
O).
Visual Workflow: Decision Logic
The following diagram outlines the decision process for selecting the optimal scale-up route for a
Caption: Decision Logic for
Detailed Protocol: Scale-Up of N-Acetylation
Target Synthesis: Preparation of
Materials & Equipment
-
Reactor: 500 mL 3-neck round bottom flask (RBF), flame-dried.
-
Temperature Control: Cryo-cool (set to 0°C) and internal temperature probe.
-
Reagents:
-
4-Aminophenol (Substrate): 20.0 g (183 mmol).
- Acetyl Chloride: 15.1 g (192 mmol, 1.05 eq ). Note: Strict stoichiometry is key.
-
Triethylamine (Base): 27.8 g (275 mmol, 1.5 eq).
-
Dichloromethane (DCM): Anhydrous, 200 mL (10 vol).
-
Step-by-Step Procedure
Step 1: System Inertization (Critical)
-
Assemble the reactor with an overhead stirrer, internal thermometer, and pressure-equalizing addition funnel.
-
Purge the entire system with dry Nitrogen for 15 minutes.
-
Why:
Acetyl chloride hydrolyzes rapidly in moist air. Hydrolysis creates acetic acid, which is unreactive under these conditions, leading to incomplete conversion and waste of the label.
Step 2: Substrate Solubilization
-
Charge 4-Aminophenol (20.0 g) and DCM (150 mL) into the flask.
-
Add Triethylamine (27.8 g) in one portion.
-
Cool the mixture to 0–5°C .
-
Observation: The mixture may be a slurry. This is acceptable; it will solubilize as the reaction progresses.
Step 3: Controlled Addition (Thermodynamic Management)
-
Dilute
Acetyl chloride (15.1 g) with DCM (50 mL) in the addition funnel. -
Dropwise Addition: Add the solution over 45–60 minutes .
-
Constraint: Monitor internal temperature. Do not allow T > 10°C.
-
Mechanism: The reaction is highly exothermic. Rapid addition causes localized overheating, potentially leading to O-acetylation (impurity) or label polymerization.
Step 4: Reaction Completion & Quench
-
Allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours.
-
IPC (In-Process Control): Check conversion via HPLC or TLC. Target: <1% starting amine remaining.
-
Quench: Add water (50 mL) dropwise to destroy any trace excess acid chloride.
Step 5: Isolation & Purification
-
Separate phases. Wash the organic layer with 1M HCl (remove excess TEA) and Brine.
-
Dry over Na
SO , filter, and concentrate in vacuo. -
Recrystallization: Recrystallize from H
O/Ethanol to remove any potential di-acetylated byproducts.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the final product must pass the "Isotope Fidelity" check.
Quantitative Data Summary
| Parameter | Specification | Typical Result | Method |
| Chemical Purity | > 98.0% | 99.2% | HPLC-UV (254 nm) |
| Isotopic Enrichment | > 99.0 atom % | 99.4% | qNMR / HRMS |
| Mass Shift | M+2 (major), M+0 < 0.5% | M+2 (100%) | LC-MS/MS |
| Yield | > 85% | 91% | Gravimetric |
Mass Spectrometry Verification
The mass spectrum must show the characteristic +2 Da shift.
-
Unlabeled (Reference): [M+H]
= 152.07 -
Labeled (Target): [M+H]
= 154.08 -
Fail Criteria: Significant presence of M+1 (153.07) indicates incomplete labeling or source impurity. Significant M+0 (152.07) indicates contamination with unlabeled reagents.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Acid Chloride | Check inert gas lines; ensure DCM is anhydrous (<50 ppm water). |
| Mixed Isotopes (M+0 present) | Contamination | Dedicate glassware for labeled synthesis; do not wash with common acetone during the run. |
| O-Acetylation Impurity | Temperature too high | Reduce addition rate; ensure cooling bath is active during addition. |
References
-
Hollinshead, K. E., et al. (2019).[1] "Metabolic Flux Analysis: 13C-Labeling Strategies." Journal of Proteome Research. [Link]
-
Reznichenko, A. A., et al. (2025).[2] "Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks."[2][3] Organic Chemistry Frontiers. [Link]
-
Trost, B. M. (1991). "The atom economy: a search for synthetic efficiency."[4] Science. [Link]
-
Pleiss, U. (2024). "Late-Stage Carbon-14 and Carbon-13 Labeling Techniques." Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Metabolic Solutions. (2024).[5] "Introduction to Stable Isotope Labeling and How It Supports Drug Development." [Link]
Sources
- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. metsol.com [metsol.com]
Troubleshooting & Optimization
Minimizing isotopic scrambling during Wittig olefination
Topic: Minimizing Isotopic Scrambling in Wittig Olefination
Status: Operational Ticket Priority: High (Data Integrity Risk) Audience: Senior Chemists, DMPK Researchers, Process Development Scientists
Core Directive & Diagnostic Framework
Welcome to the Isotope Chemistry Support Hub. You are likely here because your Mass Spec (MS) data shows a "smear" of M+1/M-1 peaks, or your NMR integration suggests a loss of deuterium enrichment during a Wittig reaction.
The Root Cause: Isotopic scrambling in Wittig chemistry is rarely random; it is a consequence of proton inventory mismanagement . The phosphonium ylide is not just a nucleophile; it is a strong base (
The Three Vectors of Scrambling:
-
Ylide-Solvent Exchange: The
-protons of the ylide exchange with the solvent or the conjugate acid of the base. -
Carbonyl Enolization: The ylide deprotonates the
-position of the carbonyl partner (if enolizable), scrambling the carbonyl's isotopic labels. -
Retro-Wittig Equilibration: Reversibility of the betaine intermediate allows the ylide to reform and re-exchange with the environment.
The Mechanism of Failure (Visualized)
To fix the problem, you must visualize the "leak." The diagram below maps the kinetic pathways where isotopic integrity is lost.
Figure 1: The "Leak" Pathway. Note the red arrows indicating H/D exchange between the Ylide and the Conjugate Acid (B-H), which is the primary cause of isotopic dilution.
Troubleshooting Guides & Protocols
Scenario A: "My Deuterated Ylide is Losing Deuterium"
Context: You synthesized a
Q: Which base should I use to prevent exchange? A: Stop using alkoxide bases (KOtBu, NaOMe) immediately.
-
Why: When KOtBu deprotonates your salt, it forms tBuOH (tert-butanol). tBuOH is a proton source (
). Your ylide ( ) will rapidly exchange its Deuterium for a Hydrogen from the tBuOH pool. -
The Fix: Use a base whose conjugate acid is a gas or non-acidic.
-
Recommendation: NaHMDS or LiHMDS (Conjugate acid: HMDS,
, bulky, slow exchange) or n-BuLi (Conjugate acid: Butane, gas, leaves the reaction).
-
Q: Does temperature matter for scrambling? A: Yes. Higher temperatures promote the reversibility of the betaine formation (Retro-Wittig).
-
The Fix: Operate under Cryogenic Kinetic Control . Generate the ylide at 0°C or -78°C, add the carbonyl at -78°C, and warm only to the minimum temperature required for alkene elimination (often 0°C or RT).
Q: Should I use "Salt-Free" conditions?
A: Absolutely. Lithium salts (
-
The Fix: Use NaHMDS (Sodium salts are less stabilizing) or precipitate lithium salts by adding dry ether before adding the carbonyl.
Scenario B: "My Ylide is Scrambling My Deuterated Carbonyl"
Context: You have a precious deuterated ketone/aldehyde, and you are reacting it with a standard ylide.
Q: Why is my ketone losing deuterium at the alpha position? A: The ylide is acting as a base, not a nucleophile. It is deprotonating your ketone (enolization) instead of attacking the carbonyl carbon.
-
The Fix: Increase the electrophilicity of the carbonyl or decrease the basicity of the ylide.
-
Protocol: Pre-mix the carbonyl with CeCl3 (Cerium Chloride) . This activates the carbonyl (making it more susceptible to nucleophilic attack) and mitigates the basicity of the ylide. This is known as the Imamoto modification.
-
Optimized Protocol: High-Fidelity Deuterated Methylenation
This protocol is designed to eliminate the "Conjugate Acid" proton source.
Reagents:
- -Methyltriphenylphosphonium iodide (dried under vacuum, 60°C, 12h).
-
NaHMDS (1.0 M in THF).
-
Anhydrous THF (freshly distilled or from SPS).
Step-by-Step:
-
System Prep: Flame-dry a 2-neck round bottom flask under Argon flow.
-
Salt Suspension: Add the phosphonium salt (1.1 equiv) and suspend in THF (0.5 M). Cool to -78°C .
-
Why? Low temp prevents side reactions during deprotonation.
-
-
Base Addition: Add NaHMDS (1.05 equiv) dropwise. Stir for 30-60 mins.
-
Why NaHMDS? The byproduct is HMDS. It is bulky and sterically hindered, minimizing the rate at which it can donate a proton back to the ylide.
-
Color Check: Solution should turn bright yellow (ylide formation).
-
-
The "Scavenge" (Optional but Recommended): If ultra-high fidelity is needed, warm to 0°C for 5 mins to ensure complete formation, then cool back to -78°C.
-
Carbonyl Addition: Add the substrate (1.0 equiv) in THF slowly down the side of the flask.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C (not reflux). Monitor by TLC.
-
Quench: Quench with
(Heavy Water) or saturated only after you are sure the reaction is complete.-
Tip: If you quench with
while unreacted ylide is present, you will generate non-labeled byproducts that might co-elute.
-
Data & Reference Tables
Table 1: Base Selection Impact on Isotopic Integrity
| Base Reagent | Conjugate Acid | pKa (Conj. Acid) | Risk of Scrambling | Recommendation |
| n-BuLi | Butane | ~50 | Lowest | Excellent. Gas escapes. |
| NaHMDS | HMDS | ~26 | Low | Preferred. Sterically hindered. |
| KOtBu | t-Butanol | ~17 | High | AVOID. Proton source in situ. |
| NaH | 35 | Medium | Good, but heterogeneous (slow). | |
| NaOH/KOH | Water | 15.7 | Critical | Do not use for labeling. |
Table 2: Solvent Compatibility
| Solvent | Proton Source? | Suitability | Notes |
| THF (Anhydrous) | No | Ideal | Standard for Wittig. |
| Methanol/Ethanol | Yes (-OH) | Fatal | Instant H/D exchange. |
| DMSO | No | Good | Use for stabilized ylides. |
| Dichloromethane | No | Poor | Reacts with ylides (carbene formation). |
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Significance: Establishes the non-reversible, kinetic control mechanism for unstabilized ylides, crucial for preventing equilibration-based scrambling.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin synthesis. Chemical Reviews, 89(4), 863–927. Significance: The definitive review on Wittig mechanisms, detailing the effects of lithium salts and solvent on betaine/oxaphosphetane stability.
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744–7765. Significance: Provides the broader context of H/D exchange mechanisms in organic synthesis, relevant to ylide protonation.
-
Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters, 25(38), 4233-4236. Significance: Source for the CeCl3 protocol to prevent basicity-related scrambling (enolization) of the carbonyl substrate.
Technical Support Center: Purification of 13C-Labeled α,β-Unsaturated Esters
Welcome to the technical support center for the purification of ¹³C-labeled α,β-unsaturated esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable molecules. The introduction of a ¹³C label, while essential for mechanistic studies and metabolic tracking, can introduce subtle yet significant challenges to purification protocols. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Section 1: Foundational Challenges & Initial Troubleshooting
This section addresses the initial hurdles and common questions that arise when planning the purification of a newly synthesized ¹³C-labeled α,β-unsaturated ester.
FAQ 1: My initial reaction work-up is messy. What are the most common impurities I should be looking for?
The nature of your impurities will largely depend on the synthetic route used to generate the α,β-unsaturated ester. Here are some of the most common culprits:
-
Unreacted Starting Materials: This is the most common source of contamination. For instance, in a Fischer esterification, you may have residual carboxylic acid and alcohol.[1] In a Wittig or Horner-Wadsworth-Emmons reaction, unreacted aldehyde/ketone and the phosphine oxide byproduct are frequent contaminants.[2][3][4]
-
Reaction Byproducts: Depending on the reaction, byproducts can be a significant issue. For example, in some esterification reactions, byproducts from side reactions can complicate purification.[5]
-
Isomers: Your reaction may produce a mixture of E and Z isomers of the α,β-unsaturated ester.[6][7][8] Separating these can be challenging and may require specialized chromatographic techniques.
-
Polymerized Material: α,β-Unsaturated esters can be prone to polymerization, especially if heated for extended periods or in the presence of radical initiators.[9][10]
Expert Tip: Before attempting any large-scale purification, it is crucial to obtain a crude ¹H and ¹³C NMR spectrum. The ¹³C NMR can be particularly informative for identifying the presence of your labeled compound and other carbonyl-containing impurities.[11][12]
FAQ 2: Does the ¹³C-label affect the chromatographic behavior of my compound?
For most standard purification techniques like flash column chromatography, the difference in retention time between a ¹³C-labeled and an unlabeled compound is negligible. The primary physical properties governing chromatographic separation (polarity, solubility, etc.) are not significantly altered by the isotopic substitution. However, for high-resolution techniques like analytical HPLC, minor differences in retention times, known as isotopic effects, can sometimes be observed. The main challenges arise from potential impurities in the ¹³C-labeled starting materials that can carry through the synthesis.
Decision Workflow for Purification Strategy
The choice of purification method is critical for achieving high purity and yield. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification technique.
Section 2: Flash Column Chromatography Troubleshooting
Flash column chromatography is often the first line of defense for purifying moderately polar organic compounds.[13][14]
Q1: My compound is sticking to the silica gel and won't elute. What's happening?
A1: This is a common issue and can be caused by several factors:
-
Compound Instability: α,β-Unsaturated esters can be sensitive to the acidic nature of silica gel, leading to decomposition or polymerization on the column.[15] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking, your compound is likely unstable on silica.
-
Incorrect Solvent System: The chosen eluent may be too non-polar. The ideal solvent system should give your product an Rf of ~0.2-0.3 on the TLC plate.
-
Solution:
-
Deactivate the Silica Gel: You can neutralize the acidic silica gel by pre-flushing the column with your eluent containing 1-3% triethylamine.[16]
-
Use an Alternative Stationary Phase: For highly sensitive compounds, consider using a less acidic stationary phase like alumina or Florisil.[15]
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent (gradient elution) to coax your compound off the column.[14]
-
Q2: I'm seeing co-elution of my product with an impurity, even though they have different Rf values on TLC. Why?
A2: This frustrating situation can arise from a few common mistakes:
-
Overloading the Column: Applying too much crude material will lead to broad bands that overlap. A general rule of thumb is to load 1g of crude material per 100g of silica gel.
-
Poor Sample Loading Technique: If the initial band of your sample is too wide, separation will be compromised. Dissolve your sample in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry-loaded sample can be carefully added to the top of your column.[16]
-
Inappropriate Solvent Choice: Even with a good Rf difference, some solvent systems can lead to poor separation on a column.
Expert Tip: For difficult separations, a slow gradient elution can significantly improve resolution compared to an isocratic (constant solvent mixture) elution.[16]
Experimental Protocol: Dry-Loading a Sample for Flash Chromatography
-
Dissolve Crude Product: In a round-bottom flask, dissolve your crude ¹³C-labeled ester in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add Silica Gel: Add a small amount of silica gel to the flask (typically 2-3 times the weight of your crude product).
-
Evaporate Solvent: Remove the solvent by rotary evaporation until you have a free-flowing powder.
-
Load Column: Carefully add the silica-adsorbed sample to the top of your pre-packed column.
-
Elute: Begin eluting with your chosen solvent system.
Section 3: High-Performance Liquid Chromatography (HPLC) for High-Purity Applications
For applications requiring very high purity, such as in drug development, preparative HPLC is often the method of choice.[17]
Q1: My peaks are broad and tailing in my HPLC chromatogram. How can I improve the peak shape?
A1: Poor peak shape in HPLC can be due to a variety of factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too much sample is a common cause of broad peaks. Try injecting a smaller volume or a more dilute sample.
-
Mismatch between Sample Solvent and Mobile Phase: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself.
-
Secondary Interactions: Residual silanol groups on C18 columns can interact with polar parts of your molecule, causing tailing. Adding a small amount of an acid (like 0.1% trifluoroacetic acid or formic acid) to your mobile phase can suppress these interactions.
-
Column Degradation: Over time, HPLC columns can degrade. If the problem persists, it may be time to replace the column.
Q2: I need to separate the E and Z isomers of my α,β-unsaturated ester. What are the best HPLC conditions?
A2: The separation of geometric isomers can be challenging. Here are some strategies:
-
Stationary Phase Selection: A standard C18 column is a good starting point. For more difficult separations, a column with a different selectivity, such as a phenyl-hexyl or a cholesteryl-bonded phase, may provide better resolution.[18]
-
Mobile Phase Optimization: The choice of organic modifier in your mobile phase can have a significant impact. Acetonitrile often provides different selectivity compared to methanol for isomer separations.[19] An isocratic elution is generally preferred for resolving closely eluting isomers.[18]
-
Temperature Control: Running the HPLC at a sub-ambient or elevated, but controlled, temperature can sometimes improve the separation of isomers.
Table 1: HPLC Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations | Ensure proper mobile phase mixing, use a column thermostat.[20] |
| High Backpressure | Clogged frit or column, sample precipitation | Filter samples before injection, flush the system, replace the column if necessary. |
| Ghost Peaks | Contaminants in the mobile phase or injector | Use high-purity solvents, clean the injector. |
| Poor Resolution | Inappropriate mobile phase or column, co-elution | Optimize the mobile phase, try a different column, consider a gradient elution. |
Section 4: Recrystallization - A Classic Technique for Solid Compounds
If your ¹³C-labeled α,β-unsaturated ester is a solid, recrystallization can be a highly effective and economical purification method.
Q1: I'm having trouble finding a suitable solvent for recrystallization. What are the characteristics of a good solvent?
A1: The ideal recrystallization solvent should:
-
Dissolve your compound well at high temperatures but poorly at low temperatures.
-
Not react with your compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
Expert Tip: A binary solvent system (a mixture of a "good" solvent that dissolves the compound well and a "poor" solvent that dissolves it poorly) can often provide the ideal solubility profile for recrystallization.
Q2: My recrystallization is yielding an oil instead of crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some solutions:
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature.
-
Use a Different Solvent: The solvent may not be appropriate. Experiment with different solvents or solvent mixtures.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, adding a seed crystal to the cooled solution can initiate crystallization.
Section 5: Special Considerations for ¹³C-Labeled Compounds
The presence of a ¹³C label doesn't usually complicate purification, but there are some unique aspects to consider.
FAQ: How can I confirm the position and incorporation of the ¹³C label after purification?
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will show the expected mass shift for the ¹³C-labeled compound compared to its unlabeled analogue.
-
¹³C NMR Spectroscopy: This is the most definitive method. The ¹³C-labeled carbon will show a significantly enhanced signal in the ¹³C NMR spectrum. If the label is adjacent to a proton, you will also see ¹³C-¹H coupling in the ¹H NMR spectrum.
References
-
Concellón, J. M., Rodríguez, H. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
(2025, February 24). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. Retrieved from [Link]
- (n.d.). Process for producing alpha, beta-unsaturated carboxylic acid esters. Google Patents.
-
(n.d.). Esters. An Introduction. Retrieved from [Link]
-
(2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- (n.d.). Process for the purification of acrylate and methacrylate esters. Google Patents.
-
(n.d.). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC. Retrieved from [Link]
-
(2004, November 15). A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules. PubMed. Retrieved from [Link]
-
(2025, August 7). HPLC separation of some unsaturated and saturated fatty acids. ResearchGate. Retrieved from [Link]
-
(2025, December 6). Successful flash chromatography. Biotage. Retrieved from [Link]
-
(n.d.). Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]
- (n.d.). Stripping of unreacted glycol ethers and acids from an esterification reaction mixture. Google Patents.
-
(2025, August 6). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. ResearchGate. Retrieved from [Link]
-
(2025, August 6). Current challenges in compound-specific stable isotope analysis of environmental organic contaminants. ResearchGate. Retrieved from [Link]
-
(2008, December 16). Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
(n.d.). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. Retrieved from [Link]
-
(2021, October 26). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. MDPI. Retrieved from [Link]
- (n.d.). Process for the preparation of pure acrylate esters. Google Patents.
-
(n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
-
(n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography. Teledyne Labs. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
(2023, May 11). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. PMC. Retrieved from [Link]
-
(2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. Retrieved from [Link]
-
(n.d.). Did You Know That Acrylates Are “Easy-Cleans”?. John-Henry Enterprises. Retrieved from [Link]
-
(2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
(n.d.). Wittig reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). Determination of Fatty Acids in Polysorbate 80 Pharmaceutical Raw Materials by HPLC With Mass Detection. Waters. Retrieved from [Link]
-
(2023, May 11). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Publishing. Retrieved from [Link]
-
(2018, November 16). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. Retrieved from [Link]
- (n.d.). Preparation of acrylate esters. Google Patents.
-
(2022, May 21). YouTube. Retrieved from [Link]
-
(2022, February 18). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry. YouTube. Retrieved from [Link]
-
(n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. Retrieved from [Link]
-
(2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
(2025, February 11). Several Problems of Flash Column Chromatography. Hawach. Retrieved from [Link]
-
(n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
- (n.d.). Methods of forming alpha, beta-unsaturated acids and esters. Google Patents.
-
(n.d.). HPLC Troubleshooting Guide. Avantor. Retrieved from [Link]
-
(n.d.). Lab 12: Synthesis of an Ester. California State University, Bakersfield. Retrieved from [Link]
Sources
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- 5. EP0561614A2 - Process for producing alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
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- 9. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 10. US20120203028A1 - Process for the preparation of pure acrylate esters - Google Patents [patents.google.com]
- 11. A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 15. Chromatography [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. benchchem.com [benchchem.com]
- 18. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
High-Fidelity Mechanistic Tracing: 13C NMR Characterization of (Carbethoxymethylene)triphenylphosphorane-13C2
Topic: 13C NMR characterization of (Carbethoxymethylene)triphenylphosphorane-13C2 products Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical analysis of (Carbethoxymethylene)triphenylphosphorane-13C2 , a stable isotopic isotopolog of the classic Wittig reagent.[1][2] Designed for researchers in mechanistic organic chemistry and drug discovery, this document compares the performance of the
Product Profile & Resonance Architecture
(Carbethoxymethylene)triphenylphosphorane (CAS: 1099-45-2) is a stabilized phosphorus ylide.[2] The
Labeling Logic:
-
-Carbon (
): The nucleophilic center.[1][2] -
Carbonyl Carbon (
): The stabilizing group.[1] -
Coupling: The direct bond between these two enriched nuclei creates a distinct
coupling constant, serving as an immutable spectral tag throughout the reaction coordinate.[1]
Visualizing the Electronic Structure
The stability of this reagent arises from the delocalization of the negative charge onto the carbonyl oxygen. 13C NMR is uniquely suited to probe this resonance contribution.
Figure 1: Resonance contributors.[1][2] The chemical shift of the
13C NMR Characterization: The Comparative Advantage
The primary advantage of the
Comparative Data Table (in
)
| Feature | Natural Abundance (Standard) | |
| Detection Limit | mM range (requires long acquisition) | |
| ~29.5 ppm (Doublet, | ~29.5 ppm (Doublet of Doublets ) | |
| Carbonyl Signal | ~171.2 ppm (Doublet, | ~171.2 ppm (Doublet of Doublets ) |
| Coupling Info | P-C coupling only | P-C AND C-C coupling |
| Primary Utility | Synthesis | Mechanistic Elucidation / Kinetics |
Spectral Analysis
In the
1. The Ylide Carbon (
-
Chemical Shift:
ppm. -
Splitting:
-
Observation: The signal appears as four lines (two doublets) distinct from solvent noise.
2. The Carbonyl Carbon (C=O):
Performance in Mechanistic Studies
The
Workflow: Tracing the Reaction Pathway
Using the labeled reagent, researchers can monitor the disappearance of the ylide doublet-of-doublets and the appearance of the alkene product. Crucially, the
Figure 2: Mechanistic tracing using 13C NMR. The labeled carbons (highlighted in text) provide high-intensity probes that persist through the transformation.[1]
Experimental Protocols
A. Synthesis of (Carbethoxymethylene)triphenylphosphorane-13C2
Note: This protocol assumes the use of commercially available Ethyl bromoacetate-1,2-13C2.[1][2]
-
Quaternization:
-
Dissolve Triphenylphosphine (1.0 eq) in Toluene.
-
Add Ethyl bromoacetate-1,2-13C2 (1.0 eq) dropwise.[2]
-
Stir at room temperature for 24 hours. The phosphonium salt precipitates as a white solid.
-
Filtration: Collect the solid and wash with cold toluene/hexanes to remove unreacted phosphine.
-
-
Deprotonation (Ylide Formation):
-
Suspend the dried phosphonium salt in
. -
Add dilute aqueous NaOH (10%) or saturated
.[2] -
Stir vigorously for 30 minutes (biphasic reaction).
-
Extraction: Separate the organic layer, dry over
, and concentrate -
Recrystallization: Recrystallize from Ethyl Acetate/Hexane to yield white crystals (mp 128-130 °C).
-
B. NMR Acquisition Parameters
To maximize the utility of the label, specific acquisition parameters are recommended.
-
Solvent:
(Standard) or (for better resolution of aromatic region). -
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE if quantitative integration is required, though standard decoupling is fine for structural work.
-
Relaxation Delay (D1): 2–5 seconds. (The labeled carbons have no directly attached protons in the quaternary C=O case, but the CH has one. The label reduces T1 relaxation times via CSA/DD mechanisms compared to 12C, allowing faster pulsing than natural abundance).
-
Scans: 16–64 scans are sufficient for the labeled product (vs. 1000+ for natural abundance).
References
-
Preparation of Stabilized Ylides
-
Wittig Reaction Mechanism & NMR
-
13C NMR of Organophosphorus Compounds
-
General Product Data
Sources
- 1. scispace.com [scispace.com]
- 2. (Carbethoxymethylene)triphenylphosphorane-13C2 | C22H21O2P | CID 11617234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jeol.com [jeol.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [cora.ucc.ie]
- 7. researchgate.net [researchgate.net]
Comparing Horner-Wadsworth-Emmons vs Wittig for 13C labeling
Comparative Guide: Horner-Wadsworth-Emmons vs. Wittig for C Labeling
Executive Summary
The Verdict: The choice between Wittig and Horner-Wadsworth-Emmons (HWE) for
-
Use Wittig for Methylenation (
CH ) . It is the industry standard for installing terminal labeled methylenes because the precursor ( C-Methyltriphenylphosphonium iodide) is synthesized in one quantitative step from CH I. -
Use HWE for Conjugated Chain Extensions . When the label must be part of an
-unsaturated system (e.g., C-acrylates), HWE offers superior E-stereoselectivity and easier purification of water-soluble byproducts, crucial when isolating milligram-quantities of expensive labeled material.
Strategic Analysis: The "Labeling" Bottleneck
In radiochemistry and stable isotope labeling, the primary constraint is the cost of the source material (e.g.,
Mechanistic Divergence & Isotope Incorporation
The following diagram illustrates the parallel pathways for incorporating a
Figure 1: Parallel synthesis pathways for 13C-labeled alkenes. Note the extra complexity in the HWE branch if the label originates from Methyl Iodide.
Detailed Technical Comparison
A. The Wittig Reaction
Best For: Terminal Methylenation (
-
Reagent Synthesis: The "Hidden" Advantage.
-
To make the reagent:
CH I + PPh [Ph P- CH ]I. -
Yield: >99%.
-
Simplicity: Precipitation from solvent (Benzene/Toluene/THF). No distillation required. This preserves the volatile
CH I.
-
-
Purification Pain Point: Triphenylphosphine oxide (TPPO).[1][2][3][4]
-
TPPO is lipophilic and co-elutes with many non-polar drug intermediates. In labeled synthesis, where column fractions are minimized to prevent loss, this is a major risk.
-
-
Stereochemistry:
-
Unstabilized ylides (alkyl groups)
Z-selective . -
Stabilized ylides (ester/ketone groups)
E-selective (but reaction is often sluggish).
-
B. The Horner-Wadsworth-Emmons (HWE) Reaction
Best For:
-
Reagent Synthesis: The "Hidden" Cost.
-
To make the reagent:
CH I + P(OEt) CH PO(OEt) + EtI (Arbuzov). -
Problem: Requires high heat. If you need an ester group (e.g., phosphonoacetate), you must then acylate the methyl phosphonate, adding steps and reducing overall isotopic yield.
-
Solution: Buy pre-labeled Triethyl phosphonoacetate-1-
C if commercially available (expensive), or accept the yield hit for higher stereochemical purity downstream.
-
-
Purification Advantage:
-
Byproduct is diethyl phosphate (water-soluble).
-
Workflow: Simple aqueous wash removes >95% of phosphorus byproducts.
-
-
Stereochemistry:
Performance Data & Decision Matrix
| Feature | Wittig Reaction | HWE Reaction |
| Primary Use Case | Installing | Installing |
| Reagent Prep | 1 Step (Quant.), Solid salt | 2+ Steps (Arbuzov), Liquid |
| Byproduct | Ph | (EtO) |
| Stereoselectivity | Z-selective (Unstabilized)E/Z mix (Stabilized) | E-selective (Standard)Z-selective (Still-Gennari) |
| Base Sensitivity | High (Requires strong bases like NaH, BuLi, KHMDS) | Variable (Can use mild LiCl/DBU) |
| Atom Economy ( | Excellent (Direct incorporation) | Good (If reagent purchased); Fair (If synthesized) |
Decision Tree for 13C Labeling
Figure 2: Decision matrix for selecting the optimal olefination method based on target topology.
Experimental Protocols
Protocol A: High-Yield C-Methylenation (Wittig)
Target: Converting a ketone to a terminal [
-
Reagent Prep: Suspend Methyltriphenylphosphonium iodide-
C (1.2 eq) in anhydrous THF (0.5 M) under Argon. -
Ylide Formation: Cool to 0°C. Add KHMDS (1.1 eq, 0.5 M in toluene) dropwise. Solution turns bright yellow (ylide formation). Stir for 30 min.
-
Note: KHMDS is preferred over n-BuLi for
C work as it generates less lithium salt interference and cleaner impurity profiles.
-
-
Coupling: Add the substrate ketone (1.0 eq) in THF dropwise.
-
Reaction: Warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Workup (The ZnCl
Trick):-
Standard aqueous workup often leaves Ph
PO. -
Pro-Tip: Dissolve crude residue in Ethanol. Add ZnCl
(2 eq).[4] Stir 1h. Ph PO forms an insoluble complex [Zn(Ph PO) Cl ]. Filter off the solid.[1][2] Concentrate filtrate.[1] -
Reference: This method significantly aids in isolating lipophilic labeled products [1].
-
Protocol B: Mild HWE for -Unsaturated Esters
Target: Synthesis of a [1-
-
Reagent: Triethyl phosphonoacetate-[1-
C] (1.2 eq) is dissolved in dry MeCN. -
Base System: Add LiCl (anhydrous, 1.2 eq) and DBU (1.2 eq). Stir for 15 min at RT.
-
Why LiCl/DBU? This generates a chelated phosphonate species that is sufficiently reactive but non-basic enough to prevent epimerization of chiral centers in the substrate [2].
-
-
Coupling: Add the aldehyde (1.0 eq). Stir at RT for 2-4 hours.[1]
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc. Wash organic layer 3x with water (crucial to remove phosphate byproducts). -
Result: High E-selectivity (>95%) and a clean crude product often requiring only a short silica plug.
References
-
Donald C. Batesky, et al. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." Journal of Organic Chemistry, 2017. Link
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU." Tetrahedron Letters, 1984. Link
-
Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions."[10][11] Chemical Reviews, 1989.[11][12] Link
-
Still, W. C., & Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[13] Tetrahedron Letters, 1983. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. delval.edu [delval.edu]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Verifying Isotopic Enrichment in ¹³C-Labeled Compounds: A Comparative Analysis of NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise determination of isotopic enrichment in synthesized ¹³C-labeled compounds is a critical step in ensuring the quality and reliability of experimental data. This guide provides an in-depth, objective comparison of the two primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Drawing from established methodologies and field-proven insights, we will explore the fundamental principles, experimental workflows, and comparative performance of each technique, enabling you to make informed decisions for your specific analytical needs.
The Fundamental Divide: What Are We Actually Measuring?
At the heart of choosing between NMR and Mass Spectrometry lies a fundamental difference in what each technique measures. Understanding this distinction is paramount to selecting the appropriate method for your research question.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy directly interrogates the atomic nucleus. For ¹³C analysis, NMR detects the ¹³C nuclei that are "NMR-active" due to their nuclear spin. The intensity of the NMR signal is directly proportional to the number of ¹³C nuclei at a specific chemical environment within the molecule.[1][2] This provides not only a quantitative measure of enrichment but also reveals the precise location of the ¹³C label within the molecular structure.
-
Mass Spectrometry (MS) , on the other hand, measures the mass-to-charge ratio (m/z) of ionized molecules. The incorporation of ¹³C atoms results in a predictable increase in the molecular weight of the compound. By analyzing the relative abundance of these heavier "isotopologues," we can determine the overall level of ¹³C enrichment.[3][4]
This core difference dictates the inherent strengths and weaknesses of each approach, a central theme we will explore throughout this guide.
A Head-to-Head Comparison: Performance Metrics
The choice of analytical technique often comes down to a trade-off between various performance parameters. The following table summarizes the key quantitative metrics for NMR and MS in the context of ¹³C enrichment analysis.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Causality and In-Field Insights |
| Principle | Measures the nuclear spin of ¹³C isotopes.[1][3] | Measures the mass-to-charge ratio of isotopologues.[3][4] | NMR provides structural context (where the label is), while MS gives a global enrichment value with higher sensitivity. |
| Site-Specificity | Excellent. Can determine enrichment at specific atomic positions.[5][6] | Generally provides bulk enrichment. Positional information can be inferred through fragmentation analysis (MS/MS).[6] | For understanding metabolic pathways or reaction mechanisms, NMR's site-specificity is unparalleled. For confirming overall labeling, MS is often sufficient and faster. |
| Sensitivity (LOD/LOQ) | Lower. Typically requires micromole (µmol) to millimole (mmol) quantities of sample.[1] | Higher. Can detect picomole (pmol) to femtomole (fmol) quantities.[7] | The low natural abundance and smaller gyromagnetic ratio of ¹³C make NMR inherently less sensitive than MS.[8] |
| Accuracy & Precision | High accuracy and precision, often with coefficients of variation (CVs) of 2-5%.[5] | High accuracy and precision, with CVs often <1% for Isotope Ratio MS (IRMS).[5][9] | Both techniques are highly accurate. MS, particularly IRMS, can achieve higher precision for bulk isotope ratios. |
| Sample Preparation | Minimal and non-destructive. Sample is dissolved in a deuterated solvent.[2] | Often requires derivatization (e.g., for GC-MS) and is destructive.[10][11] | NMR's non-destructive nature allows for sample recovery. MS sample preparation can be more complex and time-consuming. |
| Throughput | Lower. Acquisition times can be long, especially for low enrichment levels.[8] | Higher. Especially with modern autosamplers and rapid chromatography. | The need for signal averaging to overcome low sensitivity in NMR leads to longer experiment times. |
| Instrumentation Cost | High initial investment for high-field NMR spectrometers. | Wide range of costs, with high-resolution and IRMS systems being comparable to NMR. | The choice of instrument within each category significantly impacts cost and capability. |
| Data Analysis | Relatively straightforward integration of spectral peaks. | More complex, often requiring specialized software for deconvolution and analysis of isotopic patterns.[12] | The complexity of MS data for isotopologue analysis necessitates robust computational tools. |
Experimental Workflows: A Practical Guide
To provide a tangible understanding of what each technique entails, we present detailed, step-by-step methodologies for a representative quantitative NMR and GC-MS experiment.
Quantitative ¹³C NMR (qNMR) for Enrichment Determination
This protocol is designed to provide a robust and accurate measurement of ¹³C enrichment at specific carbon positions.
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the ¹³C-labeled compound. b. Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a high-precision NMR tube. c. Add a known amount of an internal standard for quantification if required. For enrichment percentage, an internal standard is not strictly necessary but can be good practice. d. For quantitative analysis, the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be beneficial to ensure full relaxation of the ¹³C nuclei between scans.[5]
2. NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and match the probe for the ¹³C frequency. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire a standard proton-decoupled ¹³C NMR spectrum using a pulse sequence with a sufficient relaxation delay (D1) to ensure full magnetization recovery. A D1 of 5 times the longest T₁ of the carbons of interest is recommended. e. Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration and enrichment level.
3. Data Processing and Analysis: a. Apply Fourier transformation to the Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Perform baseline correction to ensure accurate integration. d. Integrate the signals corresponding to the ¹³C-labeled and unlabeled (natural abundance) positions of interest. e. Calculate the isotopic enrichment using the following formula: Enrichment (%) = [ (Area_labeled_peak) / (Area_labeled_peak + Area_unlabeled_peak) ] x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Bulk Enrichment Analysis
This protocol is suitable for volatile or semi-volatile compounds and offers high sensitivity for determining the overall ¹³C enrichment.
1. Sample Preparation and Derivatization: a. Accurately weigh a small amount of the ¹³C-labeled compound (typically in the microgram range). b. Dissolve the sample in a suitable solvent. c. If the compound is not volatile or has polar functional groups, perform a derivatization reaction. A common method is silylation to create trimethylsilyl (TMS) derivatives.[6] d. Add a known amount of an internal standard if absolute quantification is also desired.
2. GC-MS Data Acquisition: a. Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. b. The sample is vaporized and separated on a GC column based on its boiling point and interaction with the stationary phase. c. The separated compound elutes from the column and enters the mass spectrometer. d. The compound is ionized (commonly by electron ionization - EI). e. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). f. Acquire data in full scan mode to observe the entire mass spectrum or in selected ion monitoring (SIM) mode for higher sensitivity by monitoring specific m/z values corresponding to the different isotopologues.
3. Data Processing and Analysis: a. Identify the chromatographic peak corresponding to the analyte. b. Extract the mass spectrum for this peak. c. Identify the molecular ion cluster (M, M+1, M+2, etc.). d. Correct for the natural abundance of ¹³C and other isotopes in the unlabeled compound and any derivatizing agents. e. Calculate the mole fraction of each isotopologue from the corrected peak intensities. f. Determine the average enrichment from the weighted average of the isotopologue distribution.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each technique.
Caption: Workflow for ¹³C enrichment analysis by qNMR.
Caption: Workflow for ¹³C enrichment analysis by GC-MS.
Trustworthiness and Validation: Ensuring Data Integrity
The reliability of any analytical data hinges on a robust validation process. Both NMR and MS methods should be validated to ensure they are fit for purpose. Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing certified reference materials or by comparison with an orthogonal method.[9][13]
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).[9]
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In NMR, this is demonstrated by well-resolved peaks. In MS, it is shown by the absence of interfering signals at the same m/z and retention time.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[14][15][16] These are particularly important considerations when comparing the high sensitivity of MS with the lower sensitivity of NMR.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.
Authoritative bodies such as the International Council for Harmonisation (ICH) and the National Institute of Standards and Technology (NIST) provide guidelines for analytical method validation that should be consulted to ensure regulatory compliance and scientific rigor.[13][14][15]
Conclusion: Selecting the Right Tool for the Job
Both NMR and Mass Spectrometry are powerful, reliable techniques for verifying isotopic enrichment levels in synthesized ¹³C compounds. The choice between them is not about which is "better," but which is more appropriate for the specific scientific question at hand.
-
Choose NMR when:
-
The position of the ¹³C label within the molecule must be confirmed.
-
A non-destructive analysis is required, and the sample needs to be recovered.
-
Sufficient sample is available (typically >1 mg).
-
You need to avoid complex sample preparation and derivatization.
-
-
Choose Mass Spectrometry when:
-
High sensitivity is paramount, and only small amounts of sample are available.
-
A bulk or average enrichment value is sufficient.
-
High throughput is necessary for analyzing a large number of samples.
-
You are analyzing complex biological matrices where chromatography is needed for separation.
-
By understanding the fundamental principles, comparative performance, and practical workflows of both techniques, researchers can confidently select and implement the most suitable method to ensure the integrity and accuracy of their ¹³C-labeled compound analysis, ultimately leading to more robust and reproducible scientific outcomes.
References
Sources
- 1. magritek.com [magritek.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source | MDPI [mdpi.com]
- 6. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. oiv.int [oiv.int]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Isotope Metrology | NIST [nist.gov]
- 14. sepscience.com [sepscience.com]
- 15. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits – Pharma Validation [pharmavalidation.in]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
